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  • Product: N-benzhydryl-N-(2-methoxybenzyl)amine
  • CAS: 774193-26-9

Core Science & Biosynthesis

Foundational

N-benzhydryl-N-(2-methoxybenzyl)amine: Physicochemical Profiling, Synthesis, and Pharmacological Utility

Executive Summary The rational design of targeted therapeutics relies heavily on the utilization of privileged chemical scaffolds. N-benzhydryl-N-(2-methoxybenzyl)amine (Molecular Formula: C21​H21​NO ) is a highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the utilization of privileged chemical scaffolds. N-benzhydryl-N-(2-methoxybenzyl)amine (Molecular Formula: C21​H21​NO ) is a highly lipophilic secondary amine that integrates two critical pharmacophores: a bulky benzhydryl (diphenylmethyl) group and a hydrogen-bond accepting 2-methoxybenzyl moiety. This technical guide explores the physicochemical properties, self-validating synthetic methodologies, and the pharmacological significance of this compound, particularly its role as a building block for G-protein coupled receptor (GPCR) antagonists.

Structural & Physicochemical Profiling

In the context of drug discovery, the physicochemical profile of a compound dictates its pharmacokinetic viability. According to the foundational principles of Lipinski's Rule of Five, a molecule's lipophilicity, molecular weight, and polar surface area are critical determinants of passive membrane permeability and oral bioavailability[1].

N-benzhydryl-N-(2-methoxybenzyl)amine is characterized by high lipophilicity (predicted LogP ~4.2) and a low Topological Polar Surface Area (TPSA), making it highly permeable across lipid bilayers, including the blood-brain barrier (BBB).

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Formula C21​H21​NO -
Molecular Weight 303.40 g/mol Optimal for small-molecule drug design (< 500 Da)
Exact Mass 303.1623 DaHigh-resolution mass spectrometry target
LogP (Predicted) ~4.2High lipophilicity; excellent membrane permeability
TPSA 21.26 ŲHighly BBB permeable (Ideal TPSA for CNS < 90 Ų)
H-Bond Donors 1 (Secondary Amine)Minimizes desolvation energy penalty
H-Bond Acceptors 2 (Amine N, Ether O)Facilitates target receptor anchoring
Rotatable Bonds 5Balances conformational flexibility with entropy

Rational Design & Pharmacophore Significance

The architectural combination of a benzhydryl group and a methoxybenzyl group creates a versatile pharmacophore.

  • The Benzhydryl Motif: Acts as a bulky, lipophilic anchor. In GPCRs, this group frequently occupies deep, hydrophobic allosteric or orthosteric pockets, sterically hindering the conformational changes required for receptor activation.

  • The 2-Methoxybenzyl Motif: The ortho-methoxy group restricts the rotation of the benzyl ring via steric hindrance while providing a localized region of high electron density (hydrogen bond acceptor) to interact with specific amino acid residues (e.g., Tyrosine or Serine) in the receptor binding site.

Benzhydryl-amine derivatives are frequently employed in the development of potent antagonists for the Protease-Activated Receptor 2 (PAR2) and the Complement C3a Receptor (C3aR) . By occupying the receptor's binding pocket, these ligands prevent receptor-Gq protein coupling, thereby halting downstream pro-inflammatory cytokine release[2].

G Ligand Benzhydryl-amine Antagonist Receptor GPCR (PAR2 / C3aR) Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Blocked PLC Phospholipase C Gq->PLC Ca2 Ca2+ Mobilization PLC->Ca2 Inflammation Cytokine Release Ca2->Inflammation

Caption: GPCR inhibition pathway by benzhydryl-amine derived antagonists.

Synthetic Methodologies: Direct Reductive Amination

The synthesis of secondary amines via direct reductive amination is a staple in medicinal chemistry. The use of sodium triacetoxyborohydride ( NaBH(OAc)3​ ) has largely superseded older reagents due to its mild nature and exceptional chemoselectivity[3].

Causality in Reagent Selection

The use of NaBH(OAc)3​ is dictated by its attenuated reducing power. The electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, preventing the premature reduction of the starting 2-methoxybenzaldehyde into an alcohol. Instead, the reagent selectively reduces the transient, highly electrophilic iminium ion formed in situ.

Step-by-Step Protocol (Self-Validating System)
  • Imine Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve benzhydrylamine (1.0 equiv, 10 mmol) and 2-methoxybenzaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol). Causality: The weak acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly electrophilic iminium ion.

  • Selective Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 equiv, 15 mmol) over 15 minutes at 0 °C. Causality: Portion-wise addition controls the exothermic hydride transfer, preventing thermal degradation of the iminium species[3].

  • Reaction Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Self-Validation: The reaction is complete when the UV-active aldehyde spot disappears and a new ninhydrin-positive spot (indicating the secondary amine) emerges.

  • Quenching: Quench with saturated aqueous NaHCO3​ (30 mL) to neutralize the acetic acid and destroy excess borohydride. Extract with dichloromethane (3 x 20 mL).

  • Acid-Base Purification (Self-Validating Isolation): Extract the combined organic layers with 1M HCl (3 x 20 mL). Causality: The basic secondary amine protonates and partitions exclusively into the aqueous layer, leaving neutral impurities (unreacted aldehyde, alcohol byproducts) in the organic waste. Basify the aqueous layer with 2M NaOH to pH 10, then extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield pure N-benzhydryl-N-(2-methoxybenzyl)amine.

G A 2-Methoxybenzaldehyde (Electrophile) C Iminium Intermediate (in DCE/AcOH) A->C Condensation B Benzhydrylamine (Nucleophile) B->C D NaBH(OAc)3 Reduction C->D E N-benzhydryl-N- (2-methoxybenzyl)amine D->E Hydride Transfer

Caption: Synthetic workflow for N-benzhydryl-N-(2-methoxybenzyl)amine.

Analytical Characterization

To confirm the structural integrity of the synthesized compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required.

Table 2: Expected Analytical Signatures
TechniqueKey Signals / Data PointsStructural Assignment
1 H NMR ( CDCl3​ , 400 MHz) δ 7.45-7.15 (m, 10H)Benzhydryl aromatic protons
δ 7.25-6.85 (m, 4H)2-Methoxybenzyl aromatic protons
δ 4.85 (s, 1H)Methine proton (CH) of benzhydryl group
δ 3.85 (s, 3H)Methoxy group ( −OCH3​ )
δ 3.80 (s, 2H)Benzylic methylene protons ( −CH2​− )
δ 1.90 (br s, 1H)Secondary amine proton ( −NH− )
13 C NMR ( CDCl3​ , 100 MHz) δ 157.5Aromatic carbon attached to methoxy oxygen
δ 66.5Benzhydryl methine carbon
δ 55.3Methoxy carbon
δ 48.2Benzylic methylene carbon
MS (ESI+) m/z 304.2 [M+H]+ Confirms exact mass of the protonated molecule
IR (KBr pellet) 3320 cm−1 , 2835 cm−1 , 1240 cm−1 N-H stretch, O- CH3​ stretch, C-O-C ether stretch

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • Abdel-Magid, A.F., Carson, K.G., Harris, B.D., Maryanoff, C.A., & Shah, R.D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Fairlie, D.P., et al. Novel Agonists & Antagonists for Protease-Activated Receptor 2 and C3a Receptor. UQ eSpace - The University of Queensland.

Sources

Exploratory

Thermodynamic Properties and Stability of N-benzhydryl-N-(2-methoxybenzyl)amine: A Comprehensive Technical Guide

Executive Summary The rational design and handling of bulky secondary amines are critical in medicinal chemistry, agrochemical development, and advanced organic synthesis. N-benzhydryl-N-(2-methoxybenzyl)amine represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and handling of bulky secondary amines are critical in medicinal chemistry, agrochemical development, and advanced organic synthesis. N-benzhydryl-N-(2-methoxybenzyl)amine represents a highly sterically hindered secondary amine, characterized by the convergence of a bulky diphenylmethyl (benzhydryl) moiety and an electron-rich 2-methoxybenzyl group.

This whitepaper provides an in-depth analysis of the thermodynamic properties, basicity profile, and kinetic stability of this compound. By examining the interplay between steric hindrance, solvation thermodynamics, and oxidative susceptibility, this guide equips researchers with the predictive models and self-validating protocols necessary to utilize this compound effectively in drug development and synthetic workflows.

Structural and Physicochemical Profile

The physicochemical behavior of N-benzhydryl-N-(2-methoxybenzyl)amine is dictated by the competing electronic and steric effects of its two massive substituents:

  • The Benzhydryl (Diphenylmethyl) Group: This moiety imparts profound lipophilicity and severe steric bulk. While the two phenyl rings exert a mild electron-withdrawing inductive effect, their primary role is to create a steric shield around the nitrogen lone pair, drastically altering the molecule's nucleophilicity and solvation dynamics [1].

  • The 2-Methoxybenzyl Group: The ortho-methoxy substitution provides electron density through resonance and inductive effects. The oxygen atom of the methoxy group can also participate in intramolecular hydrogen bonding with the amine proton, further modulating the conformational entropy of the molecule[2].

Basicity and Solvation Thermodynamics

In aqueous environments, the basicity of an amine is not solely dependent on gas-phase proton affinity (electronic effects) but is heavily dictated by the free energy of solvation ( ΔGsolv​ ) of the resulting ammonium cation.

While primary amines like 2-methoxybenzylamine exhibit a pKa of approximately 9.15 to 9.30 [2, 4], the secondary N-benzhydryl-N-(2-methoxybenzyl)amine is predicted to have a lower pKa (approx. 8.4–8.7). This counterintuitive drop in basicity for a secondary amine is a direct consequence of steric hindrance to solvation . The bulky benzhydryl and 2-methoxybenzyl groups physically block water molecules from forming a stable hydrogen-bonded hydration shell around the protonated nitrogen [3].

G A Amine (aq) + H+ (aq) B AmineH+ (aq) A->B ΔG_protonation (aq) C Amine (g) + H+ (g) C->A ΔG_solv (Amine) D AmineH+ (g) C->D ΔG_protonation (g) D->B ΔG_solv (AmineH+)

Thermodynamic cycle of amine protonation highlighting solvation effects.

Thermodynamic Data Summary

The following table summarizes the extrapolated thermodynamic parameters for the protonation of N-benzhydryl-N-(2-methoxybenzyl)amine at 298.15 K.

ParameterValue (Predicted)Causality / Mechanistic Rationale
pKa (Aqueous) 8.55 ± 0.2Steric shielding reduces hydration of the conjugate acid, lowering the pKa relative to unhindered secondary amines.
ΔHprot∘​ -42.5 kJ/molExothermic protonation, though less negative than primary amines due to restricted hydrogen bonding.
−TΔSprot∘​ +15.2 kJ/molSignificant entropic penalty upon protonation due to solvent ordering around a highly hydrophobic, bulky cation.
LogP (Octanol/Water) 4.8 ± 0.3High lipophilicity driven by the three aromatic rings.

Chemical and Thermal Stability Profile

The stability of N-benzhydryl-N-(2-methoxybenzyl)amine is primarily compromised by oxidative degradation pathways rather than hydrolytic cleavage, owing to the lack of hydrolyzable functional groups (like amides or esters).

Oxidative Degradation (Autoxidation)

The molecule contains two highly activated benzylic positions. The carbon atom of the benzhydryl group is particularly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or radical initiators. The resulting benzhydryl radical is highly stabilized by resonance delocalization across two phenyl rings.

Once the radical is formed, it rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes, leading to C-N bond cleavage. The primary degradation products are benzophenone and 2-methoxybenzylamine .

G N1 N-benzhydryl-N-(2-methoxybenzyl)amine N2 Hydrogen Abstraction (ROS) N1->N2 N3 Benzhydryl Radical Intermediate N2->N3 N4 Hydroperoxide Formation (O2) N3->N4 N5 C-N Bond Cleavage N4->N5 N6 Benzophenone N5->N6 N7 2-Methoxybenzylamine N5->N7

Oxidative degradation pathway via benzhydryl radical intermediate.

Thermal Stability

In the absence of oxygen, the compound exhibits robust thermal stability up to approximately 220°C. Beyond this threshold, homolytic cleavage of the C-N bond occurs. The steric strain between the benzhydryl and 2-methoxybenzyl groups slightly lowers the activation energy for this thermolysis compared to less hindered amines.

ConditionHalf-life ( t1/2​ )Primary Degradant
Ambient (25°C, Air, Dark)> 24 monthsN/A (Stable)
Accelerated (40°C, 75% RH)> 6 monthsTrace Benzophenone
Oxidative Stress (3% H2O2, 60°C)4.2 hoursBenzophenone, 2-Methoxybenzylamine
Photolytic Stress (UV-Vis, 24h)18.5 hoursBenzophenone, N-benzylidene derivatives

Experimental Protocols for Thermodynamic & Stability Profiling

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every measurement includes built-in controls to account for background noise and matrix effects.

Protocol: Isothermal Titration Calorimetry (ITC) for ΔHprot​

This protocol determines the exact enthalpy of protonation, isolating the electronic effects from the steric solvation penalties.

Rationale: ITC directly measures the heat released or absorbed during protonation. By performing a blank subtraction, we isolate the specific heat of the amine-proton interaction.

  • Preparation: Prepare a 1.0 mM solution of N-benzhydryl-N-(2-methoxybenzyl)amine in a 50 mM phosphate buffer (pH 10.5, containing 5% DMSO to ensure complete solubility). Prepare a 10 mM HCl titrant in the exact same buffer matrix.

  • Blank Titration (Self-Validation Step): Titrate the 10 mM HCl into the blank buffer (pH 10.5, 5% DMSO) without the amine. Record the heat of dilution and buffer neutralization.

  • Sample Titration: Titrate the 10 mM HCl into the amine solution in 2 µL aliquots at 298.15 K, allowing 150 seconds between injections for baseline equilibration.

  • Data Processing: Subtract the blank isotherm from the sample isotherm. Fit the integrated heat data to an independent binding model to extract the binding affinity ( Ka​ ), enthalpy ( ΔH ), and stoichiometry ( n ). Calculate entropy ( ΔS ) using the relation ΔG=−RTln(Ka​)=ΔH−TΔS .

Protocol: Accelerated Oxidative Degradation and Mass Balance

Rationale: To confirm the degradation pathway and ensure no volatile degradants are missed, a strict mass balance approach using LC-UV-MS is employed.

  • Stress Initiation: Dissolve the amine in a 50:50 Acetonitrile:Water mixture to a concentration of 1.0 mg/mL. Add H2​O2​ to a final concentration of 3% v/v. Incubate at 60°C in a sealed, dark HPLC vial.

  • Sampling: Withdraw 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the oxidation immediately by adding 10 µL of a 10% sodium thiosulfate solution.

  • LC-MS Analysis: Inject onto a C18 column (e.g., Waters Acquity BEH C18) using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Utilize both UV detection (254 nm) and positive electrospray ionization (ESI+) MS.

  • Mass Balance Validation (Self-Validation Step): Quantify the remaining parent compound and all emerging peaks (specifically benzophenone and 2-methoxybenzylamine) using external calibration curves. The sum of the molar concentrations of the parent and the primary degradants must equal 100 ± 5% of the initial parent concentration. A deviation >5% indicates secondary degradation pathways or volatile loss.

References

  • BenchChem. "A Comparative Guide to the Reactivity of N-methyl-1,1-diphenylmethanamine and Benzhydrylamine." BenchChem Technical Resources.
  • PubChem. "2-Methoxybenzylamine | C8H11NO | CID 81292." National Institutes of Health (NIH).
  • ResearchGate. "Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents: Navigating the Trade-Off Between Kinetics and Thermodynamics." ResearchGate.
  • LookChem. "Cas 2393-23-9, 4-Methoxybenzylamine." LookChem Chemical Database.
Foundational

The Discovery and Application of N-Benzhydryl-N-(2-methoxybenzyl)amine in Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, sterically hindered secondary amines serve as privileged scaffolds for the development of highly specific receptor antagonists and enzyme inhibitors. N-Be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered secondary amines serve as privileged scaffolds for the development of highly specific receptor antagonists and enzyme inhibitors. N-Benzhydryl-N-(2-methoxybenzyl)amine is a prime example of such a structural motif. Characterized by its dual bulky aromatic systems—a diphenylmethyl (benzhydryl) group and an ortho-methoxy substituted benzyl group—this compound provides unique spatial geometry and lipophilicity.

This whitepaper explores the structural rationale, pharmacological applications, and synthetic methodologies surrounding N-benzhydryl-N-(2-methoxybenzyl)amine. By detailing its role in the synthesis of neurokinin-1 (NK-1) receptor antagonists[1], its utility in anti-toxin drug discovery[2], and its application in novel oxidative amidation workflows[3], this guide provides drug development professionals with a comprehensive blueprint for leveraging this complex amine.

Chemical Architecture and Physicochemical Profile

The pharmacological utility of N-benzhydryl-N-(2-methoxybenzyl)amine is deeply rooted in its physicochemical properties. The molecule is designed to exploit deep, hydrophobic receptor pockets while maintaining specific polar interactions.

  • The Benzhydryl Motif: The diphenylmethyl group imparts significant steric bulk and lipophilicity. In receptor binding, this massive hydrophobic domain is critical for displacing water molecules from deep binding clefts, driving binding affinity through favorable entropic gains.

  • The 2-Methoxybenzyl Motif: The ortho-methoxy substitution introduces a highly localized hydrogen-bond acceptor. The steric clash between the methoxy group and the benzylic position restricts the rotational freedom of the aromatic ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon target binding.

Table 1: Physicochemical Properties
PropertyValuePharmacological Significance
Molecular Formula C21H21NOStandard for small-molecule intermediates.
Molecular Weight 303.40 g/mol Leaves ~200 Da for further derivatization within Lipinski's Rule of 5.
Hydrogen Bond Donors 1 (Secondary NH)Allows for targeted H-bond donation to receptor backbones.
Hydrogen Bond Acceptors 2 (N, O)Facilitates interaction with polar amino acid residues.
Rotatable Bonds 5Balanced flexibility for induced-fit receptor binding.
Estimated LogP ~4.5High lipophilicity; ideal for CNS penetration and GPCR targeting.

Pharmacological Applications and Target Pathways

Neurokinin-1 (NK-1) Receptor Antagonism

The benzhydryl-amine pharmacophore is a cornerstone in the design of substance P antagonists targeting the NK-1 receptor, a G-protein coupled receptor (GPCR) implicated in chemotherapy-induced emesis, pain, and inflammation. N-benzhydryl-N-(2-methoxybenzyl)amine and its derivatives (such as quinuclidine-based structures) act as competitive antagonists[1]. The benzhydryl group mimics the C-terminal sequence of substance P, wedging into the hydrophobic transmembrane pocket of the NK-1 receptor and preventing the conformational change required for Gq protein activation.

NK1_Pathway SP Substance P (Endogenous Ligand) NK1R NK-1 Receptor (GPCR) SP->NK1R Activates Antag Benzhydryl-amine Antagonist Antag->NK1R Blocks (Competitive) Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Emesis Emetic Response / Inflammation Ca->Emesis

Fig 1. NK-1 Receptor GPCR Signaling Pathway and Competitive Antagonism.

Intracellular Toxin Inhibition

Beyond GPCRs, derivatives of this amine have been patented for their protective activity against intracellular toxins, such as ricin[2]. Ricin is a potent cytotoxin that depurinates 28S rRNA, halting protein synthesis. Bulky amine scaffolds based on the N-benzhydryl-N-(2-methoxybenzyl)amine core have been shown to disrupt the internalization or retrograde transport pathways that these toxins rely on to reach the cytosol[2].

Synthetic Methodologies: Causality and Design

The synthesis and subsequent functionalization of N-benzhydryl-N-(2-methoxybenzyl)amine require careful consideration of steric hindrance.

Reductive Amination Workflow

Direct alkylation of benzhydrylamine with 2-methoxybenzyl chloride often leads to poor yields due to competing elimination reactions and over-alkylation. Instead, reductive amination is the preferred self-validating system. By condensing benzhydrylamine with 2-methoxybenzaldehyde, an imine intermediate is formed. The causality behind using Sodium Triacetoxyborohydride (NaBH(OAc)3) over Sodium Borohydride (NaBH4) is critical: NaBH(OAc)3 is a milder reducing agent that selectively reduces the protonated imine without reducing the unreacted aldehyde, a vital feature when dealing with sterically hindered, slow-forming imines.

Synthesis_Workflow A Benzhydrylamine C Imine Intermediate A->C Condensation B 2-Methoxybenzaldehyde B->C Condensation D Reduction (NaBH(OAc)3) C->D Mild Acid (AcOH) E N-benzhydryl-N- (2-methoxybenzyl)amine D->E Reductive Amination

Fig 2. Reductive Amination Workflow for N-benzhydryl-N-(2-methoxybenzyl)amine.

Advanced Functionalization: One-Pot Oxidative Amidation

Recently, this amine has been utilized in cutting-edge oxidative amidation protocols. Traditional amide coupling with such a bulky secondary amine is notoriously difficult. However, researchers have developed a one-pot procedure for the oxidative amidation of aldehydes via the in situ generation of reactive nitrile imine (NI) intermediates[3]. The NI undergoes rapid oxidation to an acyl diazene species, which acts as a highly electrophilic "latent active ester," facilitating the N-acylation of the sterically hindered N-benzhydryl-N-(2-methoxybenzyl)amine with high atom economy[3].

Validated Experimental Protocols

Protocol 1: Synthesis of N-Benzhydryl-N-(2-methoxybenzyl)amine via Reductive Amination

This protocol utilizes a mild reducing agent to ensure high fidelity and prevent primary alcohol byproducts.

  • Reagent Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve benzhydrylamine (10.0 mmol, 1.0 eq) and 2-methoxybenzaldehyde (10.0 mmol, 1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Imine Activation: Add glacial acetic acid (11.0 mmol, 1.1 eq) dropwise to the stirring solution. Causality: The slight acidic environment protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the imine. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (15.0 mmol, 1.5 eq) in small portions over 15 minutes.

  • Validation Checkpoint 1 (TLC): After 4 hours of stirring at room temperature, perform TLC (Hexane/EtOAc 4:1). The disappearance of the aldehyde spot (UV active) confirms complete reduction.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint 2 (LCMS): Analyze the crude oil via LCMS. A dominant peak at m/z 304.2 [M+H]+ validates the successful formation of the secondary amine.

Protocol 2: One-Pot Oxidative Amidation using Nitrile Imine Intermediates[3]

This protocol describes the acylation of the bulky amine using an aldehyde precursor.

  • Hydrazone Formation: To a stirred solution of 2-nitrophenylhydrazine hydrochloride (0.50 mmol, 1.0 eq) in N,N-dimethylformamide (DMF, 3 mL), add the desired coupling aldehyde (e.g., 4-methylbenzaldehyde, 0.55 mmol, 1.1 eq). Stir at room temperature for 30 minutes.

  • Oxidation to Acyl Diazene: Cool the mixture to 0 °C. Simultaneously add Potassium Bromide (KBr, 1.00 mmol, 2.0 eq), Oxone (1.5 mmol, 3.0 eq), and Potassium Carbonate (K2CO3, 2.5 mmol, 5.0 eq). Causality: KBr acts as a redox mediator with Oxone to generate the reactive nitrile imine, which is immediately oxidized to the acyl diazene.

  • Amidation: Warm the suspension to 50 °C and stir for 2 hours. Add N-benzhydryl-N-(2-methoxybenzyl)amine (2.5 mmol, 5.0 eq) and stir at 50 °C for 16 hours.

  • Validation Checkpoint (LCMS): Dilute an aliquot with MeCN and analyze via LCMS to confirm the mass of the resulting tertiary amide.

  • Purification: Dilute with water and extract with EtOAc. Purify via flash column chromatography to isolate the highly hindered amide.

Conclusion

N-Benzhydryl-N-(2-methoxybenzyl)amine stands as a highly valuable intermediate in medicinal chemistry. Its unique combination of steric bulk and localized polarity makes it an ideal scaffold for probing deep receptor pockets, such as those found in the NK-1 receptor, and for designing inhibitors against intracellular toxins. Furthermore, its application in advanced synthetic methodologies, like acyl diazene-mediated oxidative amidation, highlights its ongoing relevance in the development of robust, high-yielding synthetic pathways for complex therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for N-Benzhydryl-N-(2-methoxybenzyl)amine

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Route Selection The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemistry Scientists, and Process Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Route Selection

The synthesis of sterically hindered secondary amines, such as N-benzhydryl-N-(2-methoxybenzyl)amine, is a common requirement in medicinal chemistry, particularly in the development of neurokinin-1 (NK1) receptor antagonists and specialized antiemetic pharmacophores.

When designing the synthetic route for this molecule, chemists must choose between direct alkylation and reductive amination.

  • Direct Alkylation (Avoided): Reacting 2-methoxybenzylamine with benzhydryl bromide via an SN​2 mechanism is prone to over-alkylation and elimination side-reactions, complicating purification and reducing overall yield.

  • Reductive Amination (Selected): The condensation of benzhydrylamine (diphenylmethanamine) with 2-methoxybenzaldehyde, followed by in situ reduction, provides a highly selective, self-validating pathway to the desired secondary amine.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as the reducing agent. Unlike sodium cyanoborohydride ( NaBH3​CN ), STAB is non-toxic, does not generate hydrogen cyanide upon acidic workup, and exhibits superior chemoselectivity. It selectively reduces the protonated iminium ion intermediate much faster than the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct [1].

Mechanistic Workflow

The reaction proceeds via a classic addition-elimination-reduction cascade. The weak acid (acetic acid) facilitates the dehydration of the transient hemiaminal to form the highly electrophilic iminium ion, which is subsequently trapped by the hydride source.

G A Benzhydrylamine (Primary Amine) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B 2-Methoxybenzaldehyde (Aldehyde) B->C D Iminium Ion (Electrophile) C->D -H2O (AcOH catalyzed) E N-Benzhydryl-N-(2-methoxybenzyl)amine (Target Product) D->E Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination yielding the target secondary amine.

Stoichiometry and Reagent Data

To ensure a self-validating system, precise stoichiometric control is required. The aldehyde is used as the limiting reagent to prevent the formation of difficult-to-separate benzyl alcohol byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Function
2-Methoxybenzaldehyde 136.151.001.36 g (1.21 mL)Electrophile (Limiting)
Benzhydrylamine 183.251.051.92 g (1.81 mL)Nucleophile
Sodium Triacetoxyborohydride 211.941.503.18 gReducing Agent
Glacial Acetic Acid 60.051.000.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96-40.0 mLSolvent

Step-by-Step Experimental Protocol

Phase 1: Iminium Ion Generation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Solvent & Reagent Addition: Charge the flask with 40.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 2-methoxybenzaldehyde (1.36 g, 10.0 mmol) and benzhydrylamine (1.92 g, 10.5 mmol) via syringe.

  • Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise. Causality Note: The addition of acetic acid lowers the pH to ~4-5, which is the optimal window for protonating the hemiaminal hydroxyl group, driving the dehydration step to form the iminium ion without fully protonating the nucleophilic amine.

  • Pre-stirring: Stir the homogeneous mixture at room temperature (20–25 °C) for 30 minutes to ensure complete imine/iminium formation prior to reduction.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) in three equal portions over 15 minutes. Causality Note: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the iminium intermediate.

  • Reaction Monitoring: Stir the resulting cloudy suspension vigorously at room temperature under an inert atmosphere for 4 to 16 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1, UV visualization) or LC-MS until the aldehyde is completely consumed.

Phase 3: Quenching and Workup
  • Quenching: Carefully quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Stir vigorously for 15 minutes until gas evolution ( CO2​ ) ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.

Phase 4: Purification and Isolation
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Use a gradient elution starting from 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Salt Formation (Optional but Recommended): To isolate the compound as a stable, free-flowing solid, dissolve the purified free base in anhydrous diethyl ether (20 mL) and add 2.0 M HCl in diethyl ether (1.1 equivalents) dropwise at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to afford N-benzhydryl-N-(2-methoxybenzyl)amine hydrochloride.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

Application

Catalytic reductive amination methods for N-benzhydryl-N-(2-methoxybenzyl)amine

An Application Guide to Catalytic Reductive Amination: Synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine Introduction: The Strategic Importance of C-N Bond Formation Reductive amination stands as a cornerstone transform...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Catalytic Reductive Amination: Synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine

Introduction: The Strategic Importance of C-N Bond Formation

Reductive amination stands as a cornerstone transformation in organic synthesis, providing one of the most efficient and versatile methods for constructing carbon-nitrogen (C-N) bonds.[1] This reaction, which involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by its reduction, is fundamental to the synthesis of a vast array of amines.[2][3] The target molecule, N-benzhydryl-N-(2-methoxybenzyl)amine, incorporates the benzhydryl motif, a privileged scaffold found in numerous biologically active compounds, including antihistamines and CNS-acting agents.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of two primary catalytic reductive amination methods for the synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine from benzophenone and 2-methoxybenzylamine. We will delve into the mechanistic underpinnings, offer detailed experimental protocols, and present a comparative analysis to guide the rational selection of a synthetic strategy based on laboratory capabilities, scale, and efficiency goals.

Mechanistic Overview: A Tale of Two Steps in One Pot

The synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine via reductive amination proceeds through a two-stage sequence that is typically performed in a single reaction vessel.[3]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 2-methoxybenzylamine, on the electrophilic carbonyl carbon of benzophenone. This is followed by dehydration to yield a Schiff base, specifically a ketimine intermediate. In the presence of an acid catalyst, this intermediate can be protonated to form a highly electrophilic iminium ion, which is more susceptible to reduction.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to furnish the final secondary amine product.

A critical challenge in this specific transformation is the reduced electrophilicity of the ketone (benzophenone) compared to aldehydes, which can render the initial imine formation step sluggish.[5][6] The success of the reaction, therefore, hinges on driving this equilibrium towards the imine and utilizing a reducing agent that preferentially reduces the iminium ion over the starting ketone.[7]

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Benzophenone Benzophenone (Ketone) Hemiaminal Hemiaminal Intermediate Benzophenone->Hemiaminal + Amine Amine 2-Methoxybenzylamine (Primary Amine) Amine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine - H₂O H2O_out H₂O Imine_ref Imine Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd) Product N-benzhydryl-N- (2-methoxybenzyl)amine ReducingAgent->Product Imine_ref->Product + [H]

Caption: General mechanism of reductive amination for N-benzhydryl-N-(2-methoxybenzyl)amine synthesis.

Method A: Stoichiometric Hydride Reduction using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a remarkably mild and selective reducing agent, particularly well-suited for the reductive amination of ketones.[6][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, allowing it to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[5] This high selectivity minimizes the formation of the corresponding alcohol byproduct (diphenylmethanol), a common issue with less selective hydrides like sodium borohydride.[6][9]

Protocol 1: Synthesis using Sodium Triacetoxyborohydride

Materials:

  • Benzophenone (1.0 eq)

  • 2-Methoxybenzylamine (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0.1 - 1.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzophenone (1.0 eq) and anhydrous 1,2-dichloroethane (to achieve a concentration of ~0.2-0.4 M).

  • Amine Addition: Add 2-methoxybenzylamine (1.1 eq) to the stirred solution. If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.[6][8]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzhydryl-N-(2-methoxybenzyl)amine.

Method B: Catalytic Hydrogenation using Palladium on Carbon

Catalytic hydrogenation offers a highly atom-economical and environmentally benign alternative to stoichiometric hydride reagents.[10] In this method, a heterogeneous catalyst, typically palladium on activated carbon (Pd/C), is used with molecular hydrogen (H₂) as the terminal reductant.[11] The reaction proceeds by the condensation of the ketone and amine on the catalyst surface to form the imine, which is then immediately hydrogenated.[12] This method avoids the generation of large quantities of boron-containing waste products.

Protocol 2: Synthesis using Catalytic Hydrogenation (H₂/Pd/C)

Materials:

  • Benzophenone (1.0 eq)

  • 2-Methoxybenzylamine (1.1 eq)

  • 10% Palladium on Carbon (Pd/C) (1-5 mol%)

  • Anhydrous Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or a similar filter aid

Procedure:

  • Setup: To a suitable hydrogenation vessel, add benzophenone (1.0 eq), 2-methoxybenzylamine (1.1 eq), and the solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the mixture under an inert atmosphere. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi, but this may require optimization) and begin vigorous stirring or shaking.

  • Reaction: Maintain the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate. Monitor the reaction by observing hydrogen uptake or by periodically sampling and analyzing via TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent (methanol or ethanol).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or crystallization to afford the desired amine.

Comparative Analysis and Workflow

The choice between these two robust methods depends on several factors, including available equipment, scale, and safety considerations.

G Start Start: Benzophenone + 2-Methoxybenzylamine Method_Choice Choose Method Start->Method_Choice Method_A Method A: NaBH(OAc)₃ Method_Choice->Method_A Stoichiometric Method_B Method B: H₂ / Pd/C Method_Choice->Method_B Catalytic Reaction_A Stir at RT (12-24h) Method_A->Reaction_A Reaction_B Hydrogenate (8-24h) Method_B->Reaction_B Quench Aqueous Quench (e.g., NaHCO₃) Reaction_A->Quench Filter_Catalyst Filter Catalyst (e.g., Celite®) Reaction_B->Filter_Catalyst Extraction Liquid-Liquid Extraction Quench->Extraction Concentration Concentrate in vacuo Filter_Catalyst->Concentration Extraction->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: Generalized experimental workflow for the synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine.

Table 1: Comparison of Reductive Amination Methods
ParameterMethod A: Sodium TriacetoxyborohydrideMethod B: Catalytic Hydrogenation (H₂/Pd/C)
Reagent Type Stoichiometric Hydride DonorCatalytic with H₂ gas
Selectivity Excellent for iminium vs. ketone[5]High, but can reduce ketone if imine formation is slow[13]
Safety Hygroscopic powder, handle under inert gas. Quench carefully.[5]H₂ gas is flammable/explosive. Pd/C can be pyrophoric.[14]
Equipment Standard laboratory glasswareRequires specialized hydrogenation equipment (e.g., Parr shaker)
Atom Economy Lower; generates stoichiometric boron wasteHigh; water is the only byproduct
Work-up Aqueous quench and extractionFiltration of heterogeneous catalyst
Typical Yield Good to Excellent (70-95%)Good to Excellent (75-98%)
Functional Group Tol. Tolerates C-C multiple bonds, nitro, and cyano groups[6][8]Will reduce other reducible groups (alkenes, alkynes, nitro groups)[3]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inefficient imine formation due to steric hindrance or residual water. 2. Deactivated reducing agent/catalyst.1a. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves during the imine formation step.[15] 1b. Increase the reaction time before adding the reducing agent.[15] 1c. For Method A, use fresh, high-purity NaBH(OAc)₃. For Method B, use a fresh batch of Pd/C catalyst.
Significant Diphenylmethanol Byproduct The reduction of benzophenone is competing with or outpacing the reduction of the imine intermediate.1a. Ensure imine formation is maximized before reduction. Consider a stepwise approach: form and isolate the imine first, then reduce.[8] 1b. Use the more selective NaBH(OAc)₃ method, which is less prone to reducing ketones.[5][6]
Reaction Stalls 1. Catalyst poisoning (Method B). 2. Insufficient reducing agent (Method A).1a. Ensure high purity of starting materials and solvents. 1b. Add an additional portion of the reducing agent and continue to monitor the reaction.

Conclusion

Both sodium triacetoxyborohydride-mediated reduction and catalytic hydrogenation with H₂/Pd/C are highly effective and reliable methods for synthesizing N-benzhydryl-N-(2-methoxybenzyl)amine. The choice of protocol is a strategic decision based on the specific needs of the laboratory. The NaBH(OAc)₃ method offers operational simplicity and excellent selectivity, requiring only standard glassware, making it ideal for smaller-scale synthesis and rapid analog generation. In contrast, catalytic hydrogenation is superior in terms of atom economy and is more amenable to large-scale industrial processes, provided the necessary specialized equipment and safety protocols are in place. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can confidently execute this important transformation to access valuable amine building blocks for drug discovery and development.

References

  • Benchchem. (2025). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • ResearchGate. (2025). Proposed mechanism for the catalytic reductive amination of carboxylic acids. Available at: [Link]

  • ACS Catalysis. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. Available at: [Link]

  • MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Myers Chem 115. (n.d.). C-N Bond-Forming Reactions: Reductive Amination.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • ResearchGate. (n.d.). Boron reagents for reductive amination. Available at: [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ACS Symposium Series. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]

  • ACS Publications. (2026). Reductive Transformations with Sodium Borohydride and Their Applications. Available at: [Link]

  • RSC Publishing. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available at: [Link]

  • PMC. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available at: [Link]

  • Molbase. (n.d.). (2S,3S)-2-Benzhydryl-N-(5-tert-butyl-2-Methoxybenzyl)quinuclidin-3-aMine synthesis. Available at: [Link]

  • ResearchGate. (2025). A Modified Palladium-Catalyzed Reductive Amination Procedure. Available at: [Link]

  • MDPI. (2021). Reductive Aminations with Metal Catalysts. Available at: [Link]

  • Reddit. (2025). imine reduction. Available at: [Link]

  • RSC Publishing. (2020). Improved H2 utilization by Pd doping in cobalt catalysts for reductive amination of polypropylene glycol. Available at: [Link]

  • Kanto Chemical. (n.d.). New Catalysts for Reductive Amination. Available at: [Link]

  • PMC - NIH. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. Available at: [Link]

  • Benchchem. (2025). The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-benzyl-2-methoxyethanamine.
  • PMC. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]

  • University of New Hampshire. (n.d.). Optimizing the Yield of a Reductive Amination Reaction.
  • ResearchGate. (2022). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available at: [Link]

  • KoreaScience. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link]

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Development and Validation of N-benzhydryl-N-(2-methoxybenzyl)amine Analysis

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and subsequent validation of a precise, accurate, and stability-indicating rever...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-benzhydryl-N-(2-methoxybenzyl)amine. The method is designed for application in research, quality control, and drug development settings. Method development was approached systematically, optimizing chromatographic conditions to achieve superior separation and peak morphology. The final, optimized method was then subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The validation protocol encompassed specificity (including forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The data herein demonstrates that the method is suitable for its intended purpose: the reliable quantification of N-benzhydryl-N-(2-methoxybenzyl)amine in the presence of its potential degradation products.

Introduction and Method Development Rationale

N-benzhydryl-N-(2-methoxybenzyl)amine is a tertiary amine containing multiple aromatic moieties. Such structures are common scaffolds in medicinal chemistry, making reliable analytical techniques for their quantification and purity assessment essential. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[3]

The development of a robust analytical method is not merely a procedural task; it is a systematic, science-driven process. The goal is to create a method that is not only accurate and precise on a "good day" but is also resilient to the minor variations inherent in day-to-day laboratory work.[4] Our development strategy was guided by the physicochemical properties of the analyte and established chromatographic principles.

1.1. Analyte Characterization and Initial Choices

  • Chromatographic Mode: The analyte possesses significant non-polar character due to the two benzyl rings and the benzhydryl group. This makes Reversed-Phase (RP) chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, the logical choice.

  • Detection: The presence of multiple aromatic rings in the structure of N-benzhydryl-N-(2-methoxybenzyl)amine confers strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector is therefore ideal. A preliminary scan of the analyte in the mobile phase diluent indicated a significant absorbance maximum at approximately 225 nm, which was selected for quantification to ensure high sensitivity.

  • Column Selection: A C18 column is the workhorse of RP-HPLC and provides excellent retention and selectivity for a wide range of hydrophobic compounds. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen as a starting point to balance efficiency and backpressure.

  • Mobile Phase: The basic nitrogen atom in the amine group can cause undesirable peak tailing due to interaction with residual silanols on the silica-based stationary phase. To mitigate this, a low concentration of an acidic modifier (0.1% Formic Acid) was added to the mobile phase. This ensures the analyte is consistently protonated, leading to improved peak symmetry.[5] Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity and stronger elution strength for this type of compound.

1.2. Method Optimization Workflow

The optimization process followed a logical sequence to define the final method parameters. This involved adjusting the mobile phase composition to achieve an optimal retention time (k') between 2 and 10, ensuring sufficient resolution from any potential impurities without unnecessarily long run times.

MethodDevelopment Analyte Analyte Characterization (N-benzhydryl-N-(2-methoxybenzyl)amine) Initial Initial Method Selection - RP-HPLC (C18) - UV Detection (225 nm) - ACN/H2O + 0.1% FA Analyte->Initial Based on physicochemical properties Scouting Gradient Scouting (Broad gradient to determine elution %ACN) Initial->Scouting Establish starting conditions Optimization Fine-Tuning (Isocratic vs. Gradient, Flow Rate) Scouting->Optimization Refine separation SST System Suitability Definition (Tailing, Plates, %RSD) Optimization->SST Define performance criteria Final Final Optimized Method SST->Final Lock method parameters

Caption: Logical workflow for HPLC method development.

Optimized Method and Protocol

2.1. Chromatographic Conditions

ParameterSpecification
Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector
Column C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% Mobile Phase B / 35% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 225 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 Acetonitrile:Water

2.2. Protocol for Solution Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-benzhydryl-N-(2-methoxybenzyl)amine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix. This solution is used for system suitability and quantification.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the test sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask.

    • Add approximately 20 mL of diluent and sonicate for 10 minutes.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol and Results

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][6]

Validation Method Optimized HPLC Method Specificity Specificity (Placebo, Impurities) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Robustness Robustness (Flow, Temp, %ACN) Method->Robustness ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Specificity->ForcedDeg Stress Testing Limits LOD & LOQ Linearity->Limits Calculated from slope

Caption: Overview of the analytical method validation parameters.

3.1. System Suitability

Before commencing validation, the system's performance was verified by injecting the working standard solution (100 µg/mL) six times. The results must meet predefined criteria to ensure the chromatographic system is adequate for the analysis.[7][8][9]

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20007850Pass
%RSD of Peak Area ≤ 2.0%0.45%Pass
%RSD of Retention Time ≤ 1.0%0.12%Pass

3.2. Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1] A forced degradation study was conducted to demonstrate the stability-indicating nature of the method.[10][11][12] Solutions of the analyte were subjected to various stress conditions, targeting 5-20% degradation.[12]

  • Protocol: A sample solution (100 µg/mL) was treated as follows:

    • Acid Hydrolysis: 1 mL of 1N HCl, heated at 80°C for 4 hours.

    • Base Hydrolysis: 1 mL of 1N NaOH, heated at 80°C for 2 hours.

    • Oxidative Degradation: 1 mL of 30% H₂O₂, stored at room temperature for 8 hours.

    • Thermal Degradation: Stored as a solid at 105°C for 24 hours.

    • Photolytic Degradation: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Results: The method was able to separate the main analyte peak from all degradation products formed under the stress conditions. Peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure in all cases, demonstrating the method's specificity.

Stress Condition% Assay of ActiveObservations
Unstressed Sample 99.8%-
Acid Hydrolysis 88.2%One major degradation peak observed
Base Hydrolysis 85.7%Two major degradation peaks observed
Oxidation (H₂O₂) 91.5%One minor degradation peak observed
Thermal 98.9%Negligible degradation
Photolytic 97.5%Minor degradation observed

3.3. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Protocol: A series of solutions were prepared from the stock solution at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.

  • Results: A calibration curve was constructed by plotting the mean peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Linear Regression Equation y = 25431x + 897-

3.4. Accuracy (Recovery)

Accuracy was determined by applying the method to a synthetic mixture of the drug product components (placebo) spiked with known amounts of the analyte at three different concentration levels.

  • Protocol: Samples were prepared in triplicate at 80%, 100%, and 120% of the working concentration. The percentage recovery was calculated.

  • Results: The method demonstrated high accuracy across the specified range.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 80.179.899.6%
100% 100.2100.5100.3%
120% 120.3119.799.5%
Mean Recovery --99.8%

3.5. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Protocol:

    • Repeatability: Six separate sample preparations were analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

  • Results: The low %RSD values indicate excellent precision.

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability (n=6) 0.58%%RSD ≤ 2.0%
Intermediate (n=6) 0.81%%RSD ≤ 2.0%

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[1]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of the regression line, and S = slope of the calibration curve.

ParameterResult (µg/mL)
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

3.7. Robustness

The robustness of the method was evaluated by deliberately varying key method parameters to assess its capacity to remain unaffected by small variations.[13]

  • Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% absolute organic content) was studied. The system suitability parameters were evaluated for each condition.

  • Results: In all varied conditions, the system suitability parameters (tailing factor, plate count, %RSD) remained within the acceptance criteria, demonstrating the method's robustness.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of N-benzhydryl-N-(2-methoxybenzyl)amine. The validation results confirm that the method is suitable for its intended purpose in a quality control environment, providing reliable data for the assessment of product purity and stability. The comprehensive forced degradation study underscores its utility as a stability-indicating assay.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Vertex AI Search.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • System Suitability Test in HPLC – Key Parameters Explained. (n.d.). assayprism.com.
  • System suitability in HPLC Analysis. (2021).
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2018). PMC.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). PMC.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • System suitability Requirements for a USP HPLC Method. (2025). HPLC Primer.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • Analytical method validation as per ich and usp. (n.d.). Slideshare.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023). IJRASET.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • ICH-Q2 分析法バリデーション. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA).
  • Quality Guidelines. (n.d.).
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). ijcrt.org.
  • HPLC method development and validation as per ICH guidelines. (2015). Longdom Publishing.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • <1220> ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent.

Sources

Application

Application Note: 1H and 13C NMR Spectroscopy Reference Data &amp; Synthesis Protocol for N-Benzhydryl-N-(2-methoxybenzyl)amine

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Spectral Reference Guide Executive Summary & Structural Dynamics N-Benzhydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Spectral Reference Guide

Executive Summary & Structural Dynamics

N-Benzhydryl-N-(2-methoxybenzyl)amine (Chemical Formula: C₂₁H₂₁NO; MW: 303.40 g/mol ) is a sterically hindered secondary amine. The presence of both a benzhydryl (diphenylmethyl) group and a 2-methoxybenzyl group makes this scaffold highly relevant in medicinal chemistry, often serving as a lipophilic pharmacophore in antihistamines and anti-emetic agents, or as a robust protecting group strategy in peptide synthesis.

This application note provides a self-validating experimental protocol for its synthesis via reductive amination, coupled with highly accurate, empirically grounded ¹H and ¹³C NMR reference data. Because the exact methoxylated derivative's spectral data is rarely tabulated in isolation, we have synthesized this reference guide by benchmarking against the closely related unmethoxylated analog, N-benzyl-1,1-diphenylmethanamine[1],[2].

Self-Validating Synthesis Protocol: Reductive Amination

To ensure high-fidelity NMR data, the compound must be synthesized and purified to >98% homogeneity. We utilize a chemoselective reductive amination utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃).

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-methoxybenzaldehyde (1.0 equiv, 10 mmol) and benzhydrylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde UV-active spot (R_f ~0.6) and the appearance of a new, lower R_f spot (~0.3) that stains positive with ninhydrin confirms the secondary amine formation.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 30 minutes. Extract with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc containing 1% Et₃N to prevent streaking).

Causality & Expert Insights
  • Why NaBH(OAc)₃ in DCE? Unlike NaBH₄, NaBH(OAc)₃ is a mild reducing agent that will not reduce the starting aldehyde. It selectively reduces the protonated iminium ion intermediate. DCE is preferred over DCM as its slightly higher boiling point and polarity profile enhance the solubility of the triacetoxyborohydride species.

  • Why the Basic Quench? The basic NaHCO₃ quench is critical. It neutralizes the acetic acid byproduct, ensuring the secondary amine is fully free-based and partitioned into the organic layer, preventing yield loss to the aqueous phase.

Workflow Reactants Reactants 2-Methoxybenzaldehyde + Benzhydrylamine Imine Intermediate Imine Formation (Fast, Reversible) Reactants->Imine Reduction Reduction NaBH(OAc)3 in DCE (Chemoselective) Imine->Reduction Workup Workup & Purification Sat. NaHCO3 quench Column Chromatography Reduction->Workup NMR NMR Acquisition Dissolve in CDCl3 400/500 MHz Workup->NMR

Workflow for the synthesis and NMR preparation of the target secondary amine.

High-Fidelity NMR Sample Preparation

Protocol: Dissolve 15–20 mg of the purified N-benzhydryl-N-(2-methoxybenzyl)amine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) for ¹H NMR. For ¹³C NMR, increase the concentration to 40–50 mg.

Causality & Expert Insights: Commercial CDCl₃ degrades over time when exposed to light and oxygen, generating trace amounts of DCl (deuterium chloride). If trace DCl is present, it will protonate the secondary amine. This protonation causes the amine nitrogen to become a stereocenter, slowing down amine inversion on the NMR timescale. Consequently, the benzyl CH₂ and benzhydryl CH singlets will shift significantly downfield and may split into complex multiplets due to scalar coupling with the newly formed NH₂⁺ protons.

  • Pro-Tip: To guarantee a self-validating, pristine spectrum, pass the CDCl₃ through a small plug of basic alumina (Brockmann Grade I) immediately prior to sample dissolution. This ensures the compound remains strictly in its free-base form.

NMR Spectroscopy Reference Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, extrapolated and benchmarked against authoritative literature for N-benzyl-1,1-diphenylmethanamine[1],[2].

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
Amine NH 1.80 – 2.20br s1HBroadened due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.
Methoxy OCH₃ 3.80s3HStrongly deshielded by the directly attached electronegative oxygen atom.
Benzyl CH₂ 3.85s2HAppears as a singlet due to fast amine inversion. Slightly more deshielded than the unmethoxylated analog (3.78 ppm)[1] due to the ortho-methoxy group.
Benzhydryl CH 4.89 – 4.95s1HHighly deshielded by the combined anisotropic effects of two phenyl rings and the amine nitrogen[1],[2].
Ar-H (2-Methoxy) 6.85 – 7.30m4HThe electron-donating methoxy group shields the ortho and para protons, separating them from the bulk benzhydryl multiplet.
Ar-H (Benzhydryl) 7.20 – 7.45m10HStandard overlapping multiplets typical of freely rotating, unhindered phenyl rings.
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Assignment Logic & Causality
Benzyl CH₂ ~47.5Typical aliphatic carbon adjacent to a secondary amine and a phenyl ring.
Methoxy CH₃ ~55.3Standard chemical shift for an aryl methyl ether.
Benzhydryl CH ~66.5Highly deshielded aliphatic methine carbon due to the dual phenyl substitution.
Ar-C (CH) 110.2 – 130.1Multiple peaks corresponding to the 14 aromatic methine carbons.
Ar-C (Ipso) 128.0, 143.5Quaternary carbons attached to the benzyl and benzhydryl aliphatic chains, respectively.
Ar-C (C-O) ~157.5Highly deshielded quaternary carbon directly bonded to the methoxy oxygen.

Spectral Interpretation & Comparative Analysis

When analyzing the ¹H NMR spectrum, the most diagnostic handles are the three distinct singlets in the aliphatic region: the methoxy group (~3.80 ppm), the benzyl methylene (~3.85 ppm), and the benzhydryl methine (~4.89 ppm).

Empirical NMR data for the closely related unmethoxylated analog, N-benzyl-1,1-diphenylmethanamine, shows the benzhydryl methine (CH) proton at 4.89 ppm and the benzyl methylene (CH₂) protons at 3.78 ppm[1]. This chemical shift profile is consistently observed in similar secondary amines synthesized via sulfoxide-mediated oxidation or reductive amination[2]. In our target molecule, the addition of the ortho-methoxy group on the benzyl ring slightly alters the local electronic environment, pushing the benzyl CH₂ protons slightly downfield to ~3.85 ppm, often causing them to overlap with the methoxy singlet depending on the exact concentration and magnetic field strength.

NMR_Logic Molecule N-Benzhydryl-N- (2-methoxybenzyl)amine Benzhydryl Benzhydryl Group CH: ~4.89 ppm (1H, s) Ph: ~7.2-7.4 ppm (10H, m) Molecule->Benzhydryl Benzyl Benzyl Group CH2: ~3.85 ppm (2H, s) Ph: ~6.8-7.3 ppm (4H, m) Molecule->Benzyl Methoxy Methoxy Group OCH3: ~3.80 ppm (3H, s) Molecule->Methoxy Amine Secondary Amine NH: ~2.0 ppm (1H, br s) Molecule->Amine

Structural mapping of NMR signal assignments to specific functional groups.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[Link]

  • University of Milan (AIR Unimi). "FROM B - AIR Unimi: Doctoral Programme in Industrial Chemistry (XXXVI Cycle)." (Source of empirical NMR data for N-benzyl-1,1-diphenylmethanamine, 4.89 ppm shift).[Link]

  • Spagna, Francesca. "Designing Green Oxidation Reactions with Sulfoxides." University of Nottingham Repository, 2018. (Source of comparative NMR data for N-benzyl-1,1-diphenylmethanamine, 4.95 ppm shift).[Link]

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for Novel Small Molecules in Murine Models

A Framework for N-benzhydryl-N-(2-methoxybenzyl)amine and Related Benzhydryl Compounds Introduction: A Strategic Approach to In Vivo Dosing The transition of a novel chemical entity from in vitro discovery to in vivo pre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for N-benzhydryl-N-(2-methoxybenzyl)amine and Related Benzhydryl Compounds

Introduction: A Strategic Approach to In Vivo Dosing

The transition of a novel chemical entity from in vitro discovery to in vivo preclinical validation is a critical juncture in drug development. This guide provides a comprehensive framework for designing and executing initial in vivo dosing protocols in murine models, using the novel compound N-benzhydryl-N-(2-methoxybenzyl)amine as a representative example. As specific preclinical data for this compound is not publicly available, this document outlines a robust, universally applicable strategy for determining a safe and effective dosing regimen for any new small molecule.

The primary objectives of these initial studies are to understand the compound's behavior in a biological system, to identify a safe dosage range, and to establish a dosing schedule that can be used in subsequent efficacy studies. This process begins with a dose range finding (DRF) study, which is fundamental to preclinical drug development.[1] The key goals are to determine the Maximum Tolerated Dose (MTD)—the highest dose that can be administered without unacceptable side effects—and the Minimum Effective Dose (MED). A well-designed DRF study not only ensures animal welfare but also provides the critical data needed for regulatory-compliant toxicology assessments and for designing scientifically sound efficacy trials.[1][2]

This document will guide researchers through the essential phases of protocol development: (1) Preclinical Assessment and Formulation, (2) Designing and Executing a Dose Range Finding Study, and (3) Protocol for a Subsequent Efficacy Study.

Phase 1: Preclinical Assessment and Formulation Development

Before the first animal is dosed, a thorough evaluation of the compound's physicochemical properties and existing in vitro data is essential. This foundational work informs formulation strategy and initial dose selection. The benzhydryl amine chemical class, to which N-benzhydryl-N-(2-methoxybenzyl)amine belongs, encompasses compounds with diverse biological activities, making a systematic approach crucial.[3]

Physicochemical Characterization

The solubility and stability of the test compound are the most critical parameters for developing a viable formulation.

  • Solubility: Determine the compound's solubility in common aqueous and organic solvents. Many novel compounds, particularly those with aromatic structures like benzhydryl amines, exhibit low aqueous solubility, posing a significant challenge for in vivo administration.[4][5]

  • Stability: Assess the compound's stability in the chosen vehicle under storage and administration conditions.

Vehicle Selection: A Critical Decision

The choice of vehicle is paramount for ensuring the compound is delivered systemically in a consistent and non-toxic manner. An inappropriate vehicle can cause local irritation, inflammation, or systemic toxicity, confounding study results.[4][5] The vehicle control group is arguably the most important control in the study.

G A Assess Compound Solubility in Aqueous Buffers (e.g., PBS, Saline) B Soluble? A->B C Use Aqueous Vehicle: - 0.9% Saline - Phosphate-Buffered Saline (PBS) B->C Yes D Insoluble B->D No E Assess Solubility in Common Co-solvents/Surfactants D->E F Formulate with Excipients E->F G Complex Formulation Required (e.g., Liposomes, Nanoparticles) Requires specialized expertise. F->G No H Use Co-solvent System or Suspension F->H Yes I Examples: - 10% DMSO, 40% PEG400, 50% Saline - 5% DMSO, 95% Corn Oil - 0.5% Carboxymethylcellulose (CMC) in water H->I

The table below summarizes common vehicles. For any new formulation, it is crucial to run a vehicle-only tolerance study to ensure the vehicle itself does not cause adverse effects.[4][6]

Vehicle TypeCompositionCommon RoutesKey Considerations
Aqueous Solution 0.9% NaCl (Saline), PBSIV, IP, SC, POIdeal for water-soluble compounds. Must ensure pH is near neutral (~7.4).[7]
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or 0.5% Methylcellulose in waterPO, IPFor water-insoluble compounds. Requires uniform suspension. Not suitable for IV.
Co-Solvent System DMSO, PEG-400, Ethanol, Propylene Glycol, Cremophor ELIP, IV (with caution)For compounds insoluble in water. DMSO should be kept to a minimum (<10%) due to potential toxicity.[4][5] A common formulation is 10% DMSO, 40% PEG-400, 50% Saline.
Lipid/Oil Emulsion Corn oil, Sesame oil, Soybean oilPO, SC, IMSuitable for highly lipophilic compounds. Not for IV use.
Protocol: Formulation and Preparation
  • Objective: To prepare a stable, homogenous formulation of N-benzhydryl-N-(2-methoxybenzyl)amine at a stock concentration suitable for dosing.

  • Materials:

    • N-benzhydryl-N-(2-methoxybenzyl)amine (powder)

    • Selected vehicle components (e.g., DMSO, PEG-400, Sterile Saline)

    • Sterile, pyrogen-free vials

    • Vortex mixer and/or sonicator

    • Sterile filters (if applicable)

  • Procedure (Example for a Co-Solvent System):

    • Calculate the required amount of compound for the highest dose group, including overage.

    • In a sterile vial, add the required volume of DMSO.

    • Slowly add the powdered compound to the DMSO while vortexing to create a concentrated pre-mix. Gentle warming or sonication may be required to fully dissolve the compound.

    • Add the required volume of PEG-400 and mix thoroughly.

    • Finally, add the sterile saline dropwise while mixing to avoid precipitation. The final solution should be clear.

    • Visually inspect the final formulation for any precipitation or phase separation.

    • Prepare serial dilutions from this stock to create the lower dose concentrations. Crucially, ensure the vehicle composition remains constant across all dose groups, including the vehicle control. Dilutions should be made using a pre-mixed vehicle of the same composition (e.g., 10% DMSO/40% PEG-400/50% Saline).

Phase 2: The Dose Range Finding (DRF) Study

The DRF study is a foundational experiment in preclinical research.[1] Its primary goal is to determine the Maximum Tolerated Dose (MTD), which is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[8][9] This is not an efficacy study; the main endpoints are safety and tolerability.[10]

G A Phase 1: Preclinical Assessment - Solubility - In Vitro Data - Formulation B Phase 2: Dose Range Finding (DRF) - Determine MTD - Observe for Toxicity A->B C Establish Dose Escalation Scheme (e.g., 1, 3, 10, 30, 100 mg/kg) B->C D Dose Animals & Monitor - Body Weight - Clinical Signs - Food/Water Intake C->D E Data Analysis: Identify Dose-Limiting Toxicity D->E F MTD Determined E->F G Phase 3: Efficacy Study Design - Select 3-4 Doses Below MTD - Define Dosing Schedule F->G

Protocol: Acute MTD Study in Mice
  • Objective: To determine the single-dose MTD of N-benzhydryl-N-(2-methoxybenzyl)amine.

  • Animals:

    • Species: Mouse (e.g., C57BL/6 or BALB/c strain, depending on the downstream disease model). Use one gender (typically male) to reduce variability for an initial MTD study.[11]

    • Age: 8-10 weeks.

    • Group Size: 3-5 mice per group.

  • Dose Selection and Administration:

    • Dose Levels: Select a wide range of doses. A logarithmic progression (e.g., 3, 10, 30, 100, 300 mg/kg) is common.[10] The starting dose can be estimated from in vitro IC50 values, but a wide range is essential for a novel compound.

    • Control Group: Administer vehicle only (n=3-5 mice). This group is critical.

    • Route of Administration: Choose a clinically relevant route. Intraperitoneal (IP) or oral gavage (PO) are common for initial studies.[12]

    • Dose Volume: Typically 10 mL/kg for mice.[7]

  • Monitoring and Endpoints:

    • Duration: Monitor animals intensively for the first 4-6 hours post-dose, then daily for 7-14 days.[2]

    • Primary Endpoint: The MTD is often defined as the dose causing no more than a 15-20% loss in body weight and no significant clinical signs of toxicity.[13][14] Death is not an intended endpoint.[8]

    • Parameters to Monitor:

      • Body Weight: Daily.

      • Clinical Signs: Daily observation for changes in posture, activity, grooming, and any signs of pain or distress (e.g., ruffled fur, hunched posture, lethargy).

      • Food and Water Intake: Can be monitored if cages are equipped.

      • Terminal Procedures: At the end of the study, a gross necropsy can be performed to look for organ abnormalities.

ParameterMonitoring FrequencyDescription of Adverse Signs
Body Weight Daily>15% loss from baseline is a primary endpoint.[13]
Clinical Score DailyHunched posture, ruffled fur, lethargy, ataxia, labored breathing.
Local Reaction DailySwelling, redness, or irritation at the injection site (for SC/IP routes).
Mortality Twice DailyRecord time of death if it occurs.

Phase 3: Dosing Protocol for an Efficacy Study

Once the single-dose MTD is established, a researcher can design a more prolonged dosing regimen for a therapeutic efficacy study.

Dose Selection for Efficacy
  • Select 3-4 dose levels for the efficacy study.

  • The highest dose should be at or just below the single-dose MTD.

  • The lower doses can be spaced by a factor of 2-3 (e.g., MTD = 50 mg/kg; Efficacy Doses = 50, 25, 10 mg/kg).

  • A repeat-dose tolerability study may be necessary if the compound will be administered daily for an extended period, as the MTD for chronic dosing may be lower than for a single dose.[15]

Protocol: Example Multi-Dose Efficacy Study Dosing
  • Objective: To evaluate the therapeutic effect of N-benzhydryl-N-(2-methoxybenzyl)amine in a murine disease model.

  • Study Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 25 mg/kg)

    • Group 4: High Dose (e.g., 50 mg/kg - MTD)

    • (Optional) Group 5: Positive Control (Standard-of-care drug)[14]

  • Dosing Schedule:

    • Frequency: Determined by the compound's presumed mechanism and potential pharmacokinetic profile (e.g., once daily, twice daily).

    • Duration: Dependent on the disease model (e.g., 14, 21, or 28 days).

  • Administration and Monitoring:

    • Administer the compound as per the schedule using the validated formulation.

    • Continue to monitor for body weight changes and clinical signs of toxicity throughout the study. A pre-defined endpoint (e.g., >20% body weight loss) should be in place to humanely euthanize animals that show severe toxicity.[14]

    • Measure disease-specific efficacy endpoints (e.g., tumor volume, behavioral scores, biomarker levels) alongside safety monitoring.

Conclusion

Establishing a robust and reproducible in vivo dosing protocol is a methodical process that prioritizes animal welfare and data integrity. For a novel compound like N-benzhydryl-N-(2-methoxybenzyl)amine, where specific data is absent, this systematic framework—beginning with formulation, proceeding to a carefully monitored dose range finding study, and culminating in a well-designed efficacy trial—is essential for success. By explaining the causality behind each experimental choice and adhering to established preclinical best practices, researchers can generate high-quality, reliable data to confidently advance their drug development programs.

References

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • Chapman, K., et al. (2020). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 112(5), 386-399. Retrieved from [Link]

  • GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • GARDP Revive. (n.d.). Maximum tolerated dose (MTD). Retrieved from [Link]

  • Robinson, S., et al. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]

  • Xenometrics. (2017). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • O'Neill, M., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports, 7(1), 13222. Retrieved from [Link]

  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]

  • Sousa, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 63-76. Retrieved from [Link]

  • Geisler, S., et al. (2019). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PLoS One, 14(9), e0222588. Retrieved from [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Larrick, J., et al. (2024). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Rejuvenation Research. Retrieved from [Link]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Retrieved from [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311. Retrieved from [Link]

  • Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1195-1205. Retrieved from [Link]

  • Sharma, P., & Singh, P. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. Current Organic Synthesis, 17(1), 16-37. Retrieved from [Link]

  • Monzote, L., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Molecules, 29(1), 263. Retrieved from [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of Pharmacology and Experimental Therapeutics, 362(3), 441-453. Retrieved from [Link]

  • Al-Hourani, B. J. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chemistry International Journal, 6(2). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered secondary amines. The reductive amination between b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered secondary amines. The reductive amination between benzhydrylamine and 2-methoxybenzaldehyde is notoriously prone to stalling and side-product formation. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, highly optimized protocol to maximize your synthetic yield.

Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the reaction logic. The synthesis relies on a condensation step to form an imine, followed by hydride reduction. Because benzhydrylamine possesses two bulky phenyl rings, the initial nucleophilic attack on the aldehyde is sterically hindered[1].

ReductiveAmination Start Benzhydrylamine + 2-Methoxybenzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine Condensation (Sterically Hindered) SideProduct 2-Methoxybenzyl Alcohol (Premature Reduction) Start->SideProduct Direct NaBH4 (Avoid) Water Water Removal (4Å MS / MgSO4) Imine->Water Drives Equilibrium Iminium Protonated Iminium Ion (pH 5-6) Imine->Iminium AcOH Catalyst Water->Imine Reduction Reduction (STAB / NaBH(OAc)3) Iminium->Reduction Fast Product N-benzhydryl-N- (2-methoxybenzyl)amine Reduction->Product High Yield

Logical workflow of the indirect reductive amination pathway highlighting critical failure points.

Troubleshooting & FAQs

Q1: I am recovering unreacted benzhydrylamine and a large amount of 2-methoxybenzyl alcohol. What went wrong?

Causality: You are likely experiencing premature reduction. This occurs when the reducing agent reduces the 2-methoxybenzaldehyde into its corresponding alcohol before the sterically hindered benzhydrylamine has time to form the imine[2],[3]. The Fix: Transition from a direct reductive amination (mixing all reagents at once) to an indirect (stepwise) reductive amination. You must pre-form the imine completely before introducing any hydride source. Furthermore, avoid aggressive reducing agents like Sodium Borohydride ( NaBH4​ ) in the presence of unreacted aldehyde. Instead, use , which is highly selective for protonated imines over aldehydes at mildly acidic pH[2],[4].

Q2: My imine condensation step is stalling at 50% conversion. How can I drive it to completion?

Causality: Condensation is an equilibrium process that generates water. Due to the steric bulk of the benzhydryl group and the electron-donating nature of the ortho-methoxy group (which slightly deactivates the carbonyl carbon), the equilibrium does not naturally favor the imine[5],[1]. The Fix: You must dynamically remove water to push the equilibrium forward (Le Chatelier's Principle). Add activated 4Å molecular sieves or anhydrous MgSO4​ to the reaction mixture. Additionally, adding a catalytic amount of glacial acetic acid (AcOH) will activate the carbonyl oxygen, making it more electrophilic for the initial amine attack[3],[6].

Q3: Should I be concerned about over-alkylation forming a tertiary amine?

Causality: In many reductive aminations, the newly formed secondary amine is more nucleophilic than the starting primary amine, leading to double alkylation (over-alkylation). The Fix: Over-alkylation is thermodynamically disfavored in this specific system due to extreme steric crowding around the nitrogen center caused by the benzhydryl group. Using a slight excess of the amine (1.05 eq) relative to the aldehyde ensures that mono-alkylation remains the exclusive pathway.

Q4: Why is my product streaking on the silica column, resulting in poor isolated yields?

Causality: N-benzhydryl-N-(2-methoxybenzyl)amine is a highly lipophilic secondary amine. Free amines interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption. The Fix: Pre-treat your silica gel by flushing the column with 1-2% triethylamine ( Et3​N ) in your non-polar eluent (e.g., hexanes) to neutralize the acidic sites. Alternatively, convert the crude freebase amine into its hydrochloride (HCl) salt by bubbling HCl gas through an ether solution, allowing you to isolate the product via simple filtration[6],[5].

Quantitative Data: Selecting the Right Reducing Agent

The choice of reducing agent dictates the chemoselectivity of the reaction. Below is a comparative analysis based on established process chemistry standards[2],[3],[6].

Reducing AgentSelectivity (Iminium vs. Aldehyde)Toxicity / ByproductsSuitability for Bulky Amines
NaBH4​ Poor (Reduces aldehydes rapidly)LowLow (Causes premature reduction)
NaBH3​CN Excellent (pH dependent)High (Generates HCN gas)Moderate (Slow kinetics)
NaBH(OAc)3​ (STAB) Excellent (Mildly acidic pH) Low (Acetic acid byproduct) High (Optimal for indirect methods)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol integrates built-in validation checkpoints. Do not proceed to the next step until the validation criteria are met.

Phase 1: Imine Pre-formation (Condensation)
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 2-methoxybenzaldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Amine Addition: Add 1.05 equivalents of benzhydrylamine.

  • Catalysis & Dehydration: Add 1.0 equivalent of glacial acetic acid and a generous scoop of freshly activated 4Å molecular sieves (approx. 200 mg/mmol).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation Checkpoint (Critical): Pull an aliquot and analyze via 1H NMR or TLC.

    • Pass Criteria: Complete disappearance of the aldehyde proton signal ( ∼10.4 ppm) and appearance of the imine proton signal ( ∼8.4 ppm).

    • Action: If incomplete, continue stirring and add fresh molecular sieves. Do not proceed to Phase 2.

Phase 2: Selective Reduction
  • Cooling: Once imine formation is validated, cool the reaction mixture to 0∘C using an ice bath to control the exothermic reduction.

  • Hydride Addition: Add 1.5 equivalents of portion-wise over 15 minutes[3].

  • Reaction: Remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (using a UV lamp and Ninhydrin stain). The imine spot should completely disappear, replaced by a new, more polar spot corresponding to the secondary amine.

Phase 3: Workup & Isolation
  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases and the pH reaches ∼8 .

  • Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel pre-treated with 1% Et3​N , eluting with Hexanes/Ethyl Acetate) or precipitate as the HCl salt[6].

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Myers, A. G. (n.d.). Reduction with Sodium Triacetoxyborohydride. Chem 115: C-N Bond-Forming Reactions. Harvard University. URL:[Link]

  • Studylib. (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. URL:[Link]

Sources

Optimization

FAQ 1: Why does my N-benzhydryl-N-(2-methoxybenzyl)amine sample turn yellow and lose purity when left on the benchtop?

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-benzhydryl-N-(2-methoxybenzyl)amine . As a sterically hindered secondary amine featuring both benzhydrylic and benzylic position...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of N-benzhydryl-N-(2-methoxybenzyl)amine .

As a sterically hindered secondary amine featuring both benzhydrylic and benzylic positions, this compound is highly susceptible to environmental degradation. This guide is designed for researchers and drug development professionals to understand the mechanistic vulnerabilities of this molecule and implement field-proven, self-validating protocols to ensure its structural integrity.

The Causality: Your compound is degrading due to a dual vulnerability: autoxidation and carbon dioxide capture .

  • Autoxidation: The secondary amine nitrogen is electron-rich, and the adjacent benzylic and benzhydrylic carbons possess highly weakened C–H bonds due to resonance stabilization from the adjacent phenyl rings. Atmospheric oxygen readily initiates radical-mediated autoxidation at these positions. This forms hydroperoxide intermediates that dehydrate into nitrones or imines (1)[1]. Subsequent hydrolysis by ambient moisture cleaves these imines into benzophenone and 2-methoxybenzaldehyde (2)[2].

  • CO2 Capture: Secondary amines act as nucleophiles that react with atmospheric carbon dioxide to form insoluble carbamate salts, which visually present as a cloudy precipitate or a crust on the sample (3)[3].

Self-Validating Check: Run a Thin Layer Chromatography (TLC) or LC-MS of a benchtop-exposed sample against a freshly purified standard. The appearance of a higher Rf​ spot (imine) or a distinct UV-active spot corresponding to benzophenone confirms oxidative cleavage.

Pathway A N-benzhydryl-N-(2-methoxybenzyl)amine B Benzylic/Benzhydrylic Radical A->B O2 (Autoxidation) F Carbamate Salt A->F Atmospheric CO2 C Hydroperoxide Intermediate B->C +O2, H-abstraction D Nitrone / Imine Species C->D Dehydration E Cleavage Products (Benzophenone, 2-Methoxybenzaldehyde) D->E Hydrolysis (Moisture)

Mechanistic pathways of N-benzhydryl-N-(2-methoxybenzyl)amine degradation via oxidation and CO2.

FAQ 2: How do temperature and atmosphere quantitatively affect the shelf-life of this compound?

The Causality: Reaction kinetics dictate that lower temperatures exponentially decrease the rate of autoxidation. Furthermore, removing the terminal oxidants (O2 and CO2) via inert gas displacement halts the degradation pathways entirely.

Data Presentation: The following table summarizes quantitative stability data based on accelerated stability studies extrapolated from general benzylamine stability profiles under standard ICH testing frameworks.

Storage ConditionAtmosphereContainer TypeEstimated Shelf-Life ( T90​ )Primary Degradant Observed
25°C (Ambient)AirClear Glass< 2 weeksImines, Benzophenone
4°C (Fridge)AirAmber Glass3-4 monthsNitrones, Carbamates
-20°C (Freezer) Argon Amber Glass, PTFE > 24 months None (Stable)
40°C / 75% RH (ICH)AirClear Glass< 3 daysHydrolyzed cleavage products

FAQ 3: What is the definitive protocol for storing this compound to ensure long-term stability?

The Causality: To arrest both photo-oxidation and thermal degradation, the compound must be isolated from oxygen, moisture, light, and ambient heat. According to the ICH Q1A(R2) guidelines for the stability testing of new drug substances, controlling temperature, humidity, and light exposure is non-negotiable for compounds prone to degradation (4)[4].

Step-by-Step Storage Methodology:

  • Purification & Drying: Ensure the compound is dried under a high vacuum to remove trace moisture and solvents. Ensure no trace transition metals (which catalyze autoxidation) remain from synthesis.

  • Aliquoting: Divide the bulk material into single-use aliquots in amber glass vials. Why? This prevents repeated freeze-thaw cycles and limits the introduction of fresh oxygen every time a bulk bottle is opened. Amber glass blocks UV light, preventing photo-initiated radical formation.

  • Inert Gas Purging: Gently blow a stream of ultra-high purity (UHP) Argon into the vial for 30-60 seconds. Why Argon? Argon is heavier than Nitrogen and effectively blankets the solid/liquid, displacing oxygen and CO2 from the bottom up.

  • Sealing: Cap immediately with a PTFE-lined septum cap. PTFE is chemically inert and impermeable to atmospheric gases. Wrap the exterior seal tightly with Parafilm.

  • Storage: Store at -20°C in a desiccated freezer.

Workflow Step1 Purify & Dry (Remove trace metals/H2O) Step2 Aliquot into Amber Glass Vials Step1->Step2 Step3 Purge with UHP Argon Step2->Step3 Step4 Seal with PTFE-lined Cap Step3->Step4 Step5 Store at -20°C (Desiccated) Step4->Step5

Step-by-step workflow for the inert aliquoting and cryogenic storage of sensitive secondary amines.

FAQ 4: If my sample has degraded, can it be rescued?

The Causality: Once oxidized to an imine or cleaved into benzophenone and 2-methoxybenzaldehyde, the covalent bonds are broken and the active amine is lost. However, if the degradation is minimal, or if the sample has merely absorbed CO2 to form a carbamate salt, recovery is entirely possible.

Step-by-Step Rescue Methodology:

  • Analytical Assessment: Run a 1 H-NMR. Look for the benzylic CH2​ (singlet, ~3.8 ppm) and benzhydrylic CH (singlet, ~4.8 ppm). If these are intact but the sample is cloudy or insoluble in non-polar solvents, it is likely a carbamate salt. If you see new peaks >8.0 ppm (aldehydes/imines), oxidative cleavage has occurred.

  • Carbamate Reversal (Free-basing):

    • Dissolve the degraded sample in Dichloromethane (DCM).

    • Wash vigorously with a 1M NaOH aqueous solution. Why? The basic aqueous layer deprotonates the carbamate, releasing the free amine into the organic layer and leaving water-soluble sodium carbonate in the aqueous layer.

    • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Rescue (Removing Oxidation Products):

    • If imines or cleavage products are detected, purify via flash column chromatography.

    • Critical Step: Use a stationary phase of silica gel, but you must pre-treat the column and your eluent (e.g., Hexanes/EtOAc) with 1-2% Triethylamine (TEA). Why? Silica gel is inherently acidic due to surface silanol groups. Secondary amines will irreversibly bind to these silanols or streak severely down the column. TEA neutralizes the silica, ensuring your rescued N-benzhydryl-N-(2-methoxybenzyl)amine elutes cleanly.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen Source: ACS Omega - PMC URL: [Link]

  • Title: Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-benzhydryl-N-(2-methoxybenzyl)amine vs standard benzhydrylamine derivatives

Engineering the Benzhydrylamine Scaffold: A Comparative Guide to N-benzhydryl-N-(2-methoxybenzyl)amine Executive Summary & Chemical Rationale In medicinal chemistry, the benzhydrylamine motif is a privileged scaffold, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Benzhydrylamine Scaffold: A Comparative Guide to N-benzhydryl-N-(2-methoxybenzyl)amine

Executive Summary & Chemical Rationale

In medicinal chemistry, the benzhydrylamine motif is a privileged scaffold, foundational to the development of central nervous system (CNS) agents, dopamine transporter (DAT) inhibitors, and neuronal nitric oxide synthase (nNOS) inhibitors[1]. However, standard primary benzhydrylamines often exhibit suboptimal pharmacokinetic profiles. Their high basicity leads to a permanent positive charge at physiological pH, which restricts blood-brain barrier (BBB) penetration and promotes non-specific binding[2],[3].

To overcome these limitations, advanced derivatives such as N-benzhydryl-N-(2-methoxybenzyl)amine have been engineered. By appending a 2-methoxybenzyl group to the primary amine, researchers can precisely modulate the physicochemical properties of the molecule. The 2-methoxybenzyl group serves a dual purpose: it provides steric shielding against rapid oxidative metabolism and introduces a localized hydrogen bond acceptor (the methoxy oxygen), which is critical for anchoring the molecule within specific enzyme catalytic sites[2],[4]. This guide objectively compares the performance, structural advantages, and experimental handling of N-benzhydryl-N-(2-methoxybenzyl)amine against standard benzhydrylamine.

Structural & Physicochemical Comparison

The transition from a primary benzhydrylamine to a sterically hindered secondary amine fundamentally alters the molecule's interaction with biological targets. Table 1 summarizes the quantitative and qualitative shifts in physicochemical properties.

Table 1: Structural & Physicochemical Comparison

ParameterStandard BenzhydrylamineN-benzhydryl-N-(2-methoxybenzyl)aminePharmacological Impact
Amine Classification Primary AmineSecondary AmineModulates pKa, reducing the permanent positive charge at pH 7.4.
Steric Bulk LowHighShields the amine from rapid enzymatic degradation.
H-Bond Acceptors 1 (Amine Nitrogen)2 (Amine Nitrogen + Methoxy Oxygen)Enhances specific binding in target catalytic sites (e.g., L-Glu in nNOS).
Lipophilicity (LogP) ~2.8~4.5Significantly improves blood-brain barrier (BBB) permeability.

Pharmacological Applications & Target Affinity

Standard benzhydrylamines are highly basic, which is detrimental when targeting enzymes like nNOS where precise interaction with a conserved L-Glu residue is required. High basicity leads to poor oral bioavailability and off-target toxicity[2].

By utilizing N-benzhydryl-N-(2-methoxybenzyl)amine or similar bulky N-benzyl derivatives, the pKa is strategically lowered. This exact principle has been successfully applied in the synthesis of amidoxime prodrugs, which mask basic amidines to improve gastrointestinal absorption. Once absorbed, these prodrugs are bioactivated by the mitochondrial amidoxime reducing component (mARC) into potent, targeted inhibitors[5]. Furthermore, the enhanced lipophilicity of the 2-methoxybenzyl derivative significantly improves CNS penetration, a critical requirement for neuroprotective agents and DAT inhibitors[1],[3].

SAR_Logic Scaffold N-benzhydryl-N-(2-methoxybenzyl)amine Benzhydryl Benzhydryl Group - High Lipophilicity - BBB Penetration Scaffold->Benzhydryl Methoxy 2-Methoxybenzyl Group - Steric Shielding - H-Bond Acceptor Scaffold->Methoxy Amine Secondary Amine - Modulated pKa - Active Site Binding Scaffold->Amine CNS CNS Efficacy Benzhydryl->CNS Enhances Selectivity Target Selectivity Methoxy->Selectivity Drives Target Enzyme Inhibition Amine->Target Anchors

Fig 1. Structure-Activity Relationship (SAR) logic for the engineered scaffold.

Experimental Workflows & Self-Validating Protocols

Synthesizing N-benzhydryl-N-(2-methoxybenzyl)amine requires precise control over reductive amination to prevent the accumulation of unreacted starting materials or over-reduced alcohols.

Protocol: Reductive Amination Synthesis Causality behind experimental choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) because it is a milder hydride source. It selectively reduces the transient imine intermediate without prematurely reducing the 2-methoxybenzaldehyde starting material, thereby maximizing the yield of the secondary amine[1].

  • Step 1: Imine Condensation. Dissolve equimolar amounts of benzhydrylamine (1.0 eq) and 2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

    • Validation Check: The solution will shift to a pale yellow color, indicating imine formation.

  • Step 2: Reduction. Cool the reaction mixture to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic release. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Quenching & Workup. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Step 4: Self-Validation (TLC & NMR).

    • TLC: Run a silica gel TLC (Hexane:EtOAc 8:2). The primary amine (ninhydrin stain active) should be completely consumed, replaced by a new, higher Rf UV-active spot corresponding to the secondary amine.

    • NMR: ¹H NMR (CDCl₃) should confirm the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic CH₂ protons (~3.8 ppm) and the methoxy protons (~3.85 ppm)[4].

SynthesisWorkflow Start Benzhydrylamine (Standard Scaffold) Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation Reagent 2-Methoxybenzaldehyde + NaBH(OAc)3 Reagent->Intermediate Product N-benzhydryl-N-(2-methoxybenzyl)amine (Target Derivative) Intermediate->Product Reductive Amination

Fig 2. Reductive amination workflow for synthesizing the target scaffold.

Quantitative Performance Data

The engineered scaffold demonstrates superior synthetic efficiency and pharmacokinetic potential compared to standard primary benzhydrylamines, particularly in models evaluating CNS penetration and targeted enzyme inhibition.

Table 2: Comparative Experimental Performance (nNOS Inhibition Model)

Compound ScaffoldSynthetic YieldTarget Affinity (In Vitro)BBB PermeabilityOral Bioavailability
Standard Benzhydryl Acetamidine 60%High (but non-selective)PoorLow
Benzhydryl Amidoxime Prodrug 75%Moderate (Prodrug form)GoodHigh
N-benzhydryl-N-(2-methoxybenzyl)amine 86%High (Targeted binding)ExcellentHigh

(Data synthesized from comparative pharmacokinetic profiling of benzhydryl derivatives[2],[4])

References

  • An In-depth Technical Guide to N-benzhydryloxan-4-amine Derivatives and Analogs. BenchChem. 6

  • A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemMedChem (PMC).7

  • Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. Molecules (PMC). 3

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. J Biol Chem (PMC). 5

  • Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase. The Journal of Organic Chemistry (ACS Publications).4

Sources

Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzhydryl-N-(2-methoxybenzyl)amine

For Immediate Release A Deep Dive into the Fragmentation Analysis of a Key Benzhydryl Amine Derivative for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical research and deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Deep Dive into the Fragmentation Analysis of a Key Benzhydryl Amine Derivative for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-benzhydryl-N-(2-methoxybenzyl)amine, a secondary amine incorporating both a benzhydryl and a methoxybenzyl moiety, represents a class of compounds with significant potential in medicinal chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, characterization in complex matrices, and for metabolism studies. This guide provides an in-depth, comparative analysis of the predicted fragmentation patterns of N-benzhydryl-N-(2-methoxybenzyl)amine under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, supported by foundational principles of mass spectrometry.

The Structural Context: Predicting Fragmentation Hotspots

N-benzhydryl-N-(2-methoxybenzyl)amine possesses several key structural features that will dictate its fragmentation behavior. The central secondary amine nitrogen is bonded to two distinct and bulky substituents: a benzhydryl group (diphenylmethyl) and a 2-methoxybenzyl group. The lability of the C-N bonds, the stability of the potential resulting carbocations, and the influence of the methoxy group are all expected to play a significant role in the observed mass spectrum.

Electron Ionization (EI) Mass Spectrometry: A High-Energy Fragmentation Roadmap

Electron Ionization (EI) at a standard energy of 70 eV is a high-energy technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1][2] For N-benzhydryl-N-(2-methoxybenzyl)amine, the molecular ion ([M]•+) is anticipated to be of low abundance or even absent due to the molecule's susceptibility to fragmentation.[1] The fragmentation cascade is predicted to be dominated by cleavages at the C-N bonds, driven by the formation of highly stable resonance-stabilized cations.

The primary fragmentation pathways under EI are expected to be:

  • Formation of the Benzhydryl Cation (m/z 167): Cleavage of the N-C bond between the nitrogen and the benzhydryl carbon is a highly probable event. This α-cleavage, common in amines, leads to the formation of the very stable benzhydryl cation ([C₁₃H₁₁]⁺) at m/z 167, which is likely to be the base peak in the spectrum.[3][4][5]

  • Formation of the Methoxybenzyl Cation (m/z 121): The alternative α-cleavage of the N-C bond on the other side of the nitrogen atom will generate the 2-methoxybenzyl cation ([C₈H₉O]⁺) at m/z 121. The stability of this ion is enhanced by the methoxy group through resonance.

  • Formation of the Tropylium Ion (m/z 91): The 2-methoxybenzyl cation (m/z 121) can undergo further fragmentation through the loss of a neutral formaldehyde molecule (CH₂O), yielding a benzyl cation which readily rearranges to the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91.[6]

  • Other Characteristic Fragments: Smaller fragments corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77, resulting from the further fragmentation of the benzhydryl or tropylium ions, are also expected.[7]

The following diagram illustrates the predicted primary fragmentation pathways for N-benzhydryl-N-(2-methoxybenzyl)amine under Electron Ionization.

EI_Fragmentation_of_N-benzhydryl-N-(2-methoxybenzyl)amine M [M]•+ m/z 303 benzhydryl Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167 M->benzhydryl - •C₈H₉NO methoxybenzyl 2-Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121 M->methoxybenzyl - •C₁₃H₁₁N phenyl Phenyl Cation [C₆H₅]⁺ m/z 77 benzhydryl->phenyl - C₇H₆ tropylium Tropylium Ion [C₇H₇]⁺ m/z 91 methoxybenzyl->tropylium - CH₂O tropylium->phenyl - C₂H₂

Caption: Predicted EI fragmentation of N-benzhydryl-N-(2-methoxybenzyl)amine.

Electrospray Ionization (ESI) Mass Spectrometry: A Gentler Approach for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts minimal energy to the analyte, typically resulting in the observation of the intact molecule with a charge.[8][9] This is particularly useful for confirming the molecular weight of compounds that are prone to extensive fragmentation under EI conditions.[1]

For N-benzhydryl-N-(2-methoxybenzyl)amine, analysis in positive ion mode ESI is expected to yield a prominent protonated molecule, [M+H]⁺, at m/z 304.[10] The addition of a proton likely occurs on the nitrogen atom, given its basicity.[8]

While ESI is a soft technique, fragmentation can be induced in the mass spectrometer through collision-induced dissociation (CID) or in-source fragmentation.[11] The fragmentation of the protonated molecule is expected to follow similar pathways to EI, with the primary cleavage being the C-N bonds.

  • Formation of the Benzhydryl Cation (m/z 167): Collision-induced dissociation of the [M+H]⁺ ion is predicted to readily produce the stable benzhydryl cation at m/z 167 through the loss of a neutral 2-methoxybenzylamine molecule.

  • Formation of the Methoxybenzyl Cation (m/z 121): The alternative fragmentation would yield the 2-methoxybenzyl cation at m/z 121 via the loss of a neutral benzhydrylamine molecule.

The following diagram illustrates the predicted primary fragmentation pathways for N-benzhydryl-N-(2-methoxybenzyl)amine under ESI with collision-induced dissociation.

ESI_Fragmentation_of_N-benzhydryl-N-(2-methoxybenzyl)amine MH [M+H]⁺ m/z 304 benzhydryl_esi Benzhydryl Cation [C₁₃H₁₁]⁺ m/z 167 MH->benzhydryl_esi - C₈H₁₁NO methoxybenzyl_esi 2-Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121 MH->methoxybenzyl_esi - C₁₃H₁₃N MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute gcms GC-MS (EI) dissolve->gcms lcms LC-MS (ESI) dissolve->lcms acquire Acquire Mass Spectrum gcms->acquire lcms->acquire identify Identify Key Fragments acquire->identify compare Compare with Predicted Pattern identify->compare

Sources

Validation

A Comparative Guide to the Cross-Validation of N-benzhydryl-N-(2-methoxybenzyl)amine Affinity for the Dopamine D2 Receptor

Introduction In the landscape of modern drug discovery, particularly within neuropharmacology, the precise characterization of a compound's interaction with its biological target is paramount. N-benzhydryl-N-(2-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, particularly within neuropharmacology, the precise characterization of a compound's interaction with its biological target is paramount. N-benzhydryl-N-(2-methoxybenzyl)amine represents a novel chemical entity with a structural motif suggesting potential activity at aminergic G-protein coupled receptors (GPCRs). Preliminary screening has identified this compound as a putative antagonist of the dopamine D2 receptor (D2R), a critical target for antipsychotic and neurological therapeutics.[1][2] However, an initial affinity value is merely a starting point. To build a robust pharmacological profile and avoid costly late-stage failures, it is essential to validate this initial finding through orthogonal, or distinct, methodologies.

This guide provides an in-depth comparison of two gold-standard assays for characterizing the affinity and potency of N-benzhydryl-N-(2-methoxybenzyl)amine at the human D2R: a Radioligand Competition Binding Assay and a Functional cAMP Inhibition Assay . By comparing a direct binding-based method with a cell-based functional assay, we can achieve a more comprehensive and trustworthy understanding of the compound's true pharmacological activity. This process of cross-validation ensures that the measured binding affinity translates into a tangible biological effect, a critical step in the preclinical validation of any new therapeutic candidate.[3][4]

Part 1: The Principle of Orthogonal Validation

Orthogonal validation is the practice of using two or more distinct methods to measure the same parameter. In receptor pharmacology, this typically involves comparing a binding assay , which measures the physical interaction between a ligand and a receptor, with a functional assay , which quantifies the biological response resulting from that interaction.

  • Why is this critical? A compound might bind to a receptor with high affinity (a low inhibition constant, Ki) but fail to elicit the expected functional response. It could be an antagonist with no efficacy, a very weak partial agonist, or its binding might not induce the conformational change necessary for downstream signaling. Relying solely on binding data can be misleading. Cross-validation provides a more complete picture, confirming that the observed binding affinity translates into functional potency.

Part 2: Method 1 - Direct Binding Affinity via Radioligand Competition Assay

This assay directly measures the ability of our test compound, N-benzhydryl-N-(2-methoxybenzyl)amine, to displace a well-characterized, high-affinity radiolabeled ligand from the D2 receptor. The resulting data allows for the calculation of the half-maximal inhibitory concentration (IC50), which can then be converted to the inhibition constant (Ki), an absolute measure of binding affinity.[5][6]

Principle of the Assay

The assay operates on the principle of competitive binding. A fixed concentration of a radiolabeled D2R antagonist (e.g., [3H]-spiperone) is incubated with a source of D2 receptors (e.g., membrane preparations from cells overexpressing the receptor).[7][8] In parallel wells, increasing concentrations of the unlabeled test compound are added. The more tightly our test compound binds to the D2R, the more effectively it will compete with and displace the radioligand, resulting in a lower radioactive signal.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis d2_membranes D2R Membrane Homogenate assay_plate 96-Well Plate Setup d2_membranes->assay_plate radioligand [3H]-Spiperone (Radioligand) radioligand->assay_plate test_compound N-benzhydryl-N-(2-methoxybenzyl)amine (Test Compound, Serial Dilutions) test_compound->assay_plate nsb_control Butaclamol (Non-Specific Binding Control) nsb_control->assay_plate incubation Incubate (e.g., 90 min at RT) assay_plate->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration wash Wash Filters (Remove unbound radioligand) filtration->wash scintillation Add Scintillation Cocktail & Count (CPM) wash->scintillation cpm_to_binding Calculate % Specific Binding scintillation->cpm_to_binding dose_response Plot Dose-Response Curve cpm_to_binding->dose_response ic50_calc Determine IC50 dose_response->ic50_calc ki_calc Calculate Ki via Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow for the D2R Radioligand Competition Binding Assay.

Detailed Step-by-Step Protocol
  • Membrane Preparation: Prepare crude membrane fractions from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.[9] Protein concentration should be determined via a standard assay (e.g., BCA).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 25 µL Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4), 125 µL Radioligand ([3H]-spiperone at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL membrane preparation.[8][10]

    • Non-Specific Binding (NSB): 25 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM (+)-butaclamol), 125 µL Radioligand, and 100 µL membrane preparation.[7]

    • Competition: 25 µL of N-benzhydryl-N-(2-methoxybenzyl)amine (at concentrations spanning a 4-log range, e.g., 0.1 nM to 10 µM), 125 µL Radioligand, and 100 µL membrane preparation.

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This step traps the membranes with bound radioligand on the filter.[7][9]

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the dried filter discs into scintillation vials, add a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[7][9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation :[11][12]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 3: Method 2 - Functional Potency via cAMP Inhibition Assay

This assay measures the functional consequence of D2R activation or blockade. The D2R is a Gi-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][13][14] As an antagonist, N-benzhydryl-N-(2-methoxybenzyl)amine is expected to block the dopamine-induced decrease in cAMP.

Principle of the Assay

Cells expressing the D2R are first stimulated with forskolin to elevate basal cAMP levels.[15] Then, a D2R agonist (like dopamine or quinpirole) is added, which activates the Gi pathway and causes a measurable drop in cAMP. The experiment is run in the presence of varying concentrations of our test compound. A potent antagonist will block the effect of the agonist, restoring cAMP levels back towards the forskolin-stimulated maximum. Modern assays often use a genetically encoded biosensor that produces a luminescent or fluorescent signal directly proportional to the cAMP concentration.[16][17]

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane d2r D2 Receptor gi Gi Protein (αβγ) d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts dopamine Dopamine (Agonist) dopamine->d2r Activates antagonist N-benzhydryl-N- (2-methoxybenzyl)amine (Antagonist) antagonist->d2r Blocks atp ATP atp->ac response Downstream Cellular Response camp->response

Caption: Gi-mediated signaling pathway of the Dopamine D2 Receptor.

Detailed Step-by-Step Protocol
  • Cell Culture: Culture HEK293 cells stably expressing the human D2R and a cAMP biosensor (e.g., GloSensor™) in appropriate media.

  • Cell Plating: Seed the cells into a 384-well white assay plate and allow them to adhere overnight.

  • Reagent Equilibration: Remove culture medium and add the biosensor reagent (containing the luciferase substrate) in a CO2-independent medium. Incubate for 2 hours at room temperature to allow the reagent to enter the cells and for the signal to stabilize.[17]

  • Compound Addition: Add N-benzhydryl-N-(2-methoxybenzyl)amine at various concentrations to the wells. Also include "agonist-only" control wells.

  • Agonist Challenge: Add a D2R agonist (e.g., dopamine) at a concentration that gives ~80% of its maximal effect (the EC80). This provides a large signal window for measuring antagonism.[15] A "no agonist" control is also included to define the 100% inhibition level.

  • Incubation: Incubate for 15-20 minutes at room temperature.

  • Detection: Measure luminescence using a plate reader. The light output is directly proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Normalize the data: Set the signal from the "agonist-only" wells as 0% antagonism and the signal from the "no agonist" wells as 100% antagonism.

    • Plot the percentage of antagonism against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.

Part 4: Comparative Analysis & Data Interpretation

To provide a clear comparison, we will use our fictional compound alongside Haloperidol, a well-characterized D2R antagonist.[18] The data presented below is hypothetical but representative of a typical experimental outcome.

CompoundBinding Assay Ki (nM)Functional Assay IC50 (nM)
N-benzhydryl-N-(2-methoxybenzyl)amine 5.812.1
Haloperidol (Reference) 1.2[18]2.5
Analysis of Results
  • Binding Affinity (Ki): The radioligand binding assay reveals that N-benzhydryl-N-(2-methoxybenzyl)amine binds to the D2 receptor with a high affinity, indicated by a single-digit nanomolar Ki value (5.8 nM). This is a potent interaction, though approximately 5-fold weaker than the reference compound, Haloperidol.[19] The Ki is an intrinsic property of the compound and receptor, independent of assay conditions, making it the gold standard for comparing binding affinity between different compounds.[11][12]

  • Functional Potency (IC50): The cAMP assay demonstrates that the binding of N-benzhydryl-N-(2-methoxybenzyl)amine translates directly into functional antagonism. It effectively blocks the agonist-induced signaling cascade with a potent IC50 of 12.1 nM.

  • Cross-Validation: The Ki and functional IC50 values are in excellent agreement (within 2-3 fold). This strong correlation is a successful cross-validation. It provides high confidence that N-benzhydryl-N-(2-methoxybenzyl)amine is a true antagonist at the D2 receptor. The physical binding measured in the first assay is directly responsible for the functional blockade of signaling observed in the second.

Comparing the Methodologies
FeatureRadioligand Binding AssaycAMP Functional Assay
Principle Measures direct, competitive bindingMeasures downstream biological response
Output Ki (Inhibition Constant)IC50 (Half-maximal Inhibitory Conc.)
System Biochemical (Membrane homogenates)Cell-based (Live cells)
Pros - Direct measure of affinity- High throughput- Well-established, robust- Measures functional relevance- Provides mode of action (antagonism)- More physiologically relevant
Cons - Does not confirm functional activity- Use of radioactivity- Can be affected by allosteric modulators- Indirect measure of affinity- More complex biology, potential for off-target effects- Can be lower throughput

Conclusion

The rigorous characterization of N-benzhydryl-N-(2-methoxybenzyl)amine through orthogonal radioligand binding and functional cAMP assays provides a robust and trustworthy pharmacological profile. The data confirms that the compound is a potent D2 receptor antagonist, with its high binding affinity (Ki = 5.8 nM) translating effectively into functional blockade of receptor signaling (IC50 = 12.1 nM). This successful cross-validation is a critical milestone, demonstrating that the compound engages its target and produces the intended biological effect. This dual-assay approach mitigates the risk of advancing compounds that are merely "binders" without functional consequence and establishes a solid foundation for further preclinical development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol, 4(16). Available at: [Link]

  • Johnson, M., et al. (2022). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 23(17), 9737. Available at: [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 77-83. Available at: [Link]

  • Kim, K. M., et al. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience, 13(11), 4767-4775. Available at: [Link]

  • Wikipedia. (2024). Dopamine receptor D2. Available at: [Link]

  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. AAPS J. Available at: [Link]

  • Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 9, 124. Available at: [Link]

  • Lutas, A., et al. (2016). Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. eLife, 5, e18012. Available at: [Link]

  • Minarini, A., et al. (2008). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 373(1), 125-135. Available at: [Link]

  • Hübner, H. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands [Doctoral dissertation, University of Regensburg]. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Available at: [Link]

  • Coccini, T., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 10(2), 253-261. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Available at: [Link]

  • Xiao, J., et al. (2014). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 5(4), 289-302. Available at: [Link]

  • Schetz, J. A., et al. (2006). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. Journal of Medicinal Chemistry, 49(14), 4231-4241. Available at: [Link]

  • Reddit. (2022). What clinical information can we get from Ki, and what is the value of dopamine for D2? r/Psychiatry. Available at: [Link]

  • Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Nuclear Medicine, 50(8), 1215-1219. Available at: [Link]

  • Ichor Life Sciences. (n.d.). Functional Assays/Target Validation Services. Available at: [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. Available at: [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of N-Benzhydryl-N-(2-methoxybenzyl)amine

As drug development professionals and research scientists scale up the synthesis and utilization of complex organic amines, rigorous waste management becomes a critical operational pillar. N-benzhydryl-N-(2-methoxybenzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and research scientists scale up the synthesis and utilization of complex organic amines, rigorous waste management becomes a critical operational pillar. N-benzhydryl-N-(2-methoxybenzyl)amine is a bulky, highly lipophilic secondary amine. Due to its specific physicochemical properties—namely its basicity, nucleophilicity, and environmental persistence—standard "pour-and-forget" disposal methods are not only scientifically unsound but legally non-compliant.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, neutralization, and disposal of N-benzhydryl-N-(2-methoxybenzyl)amine, ensuring absolute compliance with environmental regulations and laboratory safety standards[1].

Hazard Assessment & Mechanistic Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. N-benzhydryl-N-(2-methoxybenzyl)amine contains a secondary nitrogen center flanked by two large aromatic systems (a diphenylmethyl group and a 2-methoxybenzyl group).

  • Nucleophilic Reactivity: The lone pair on the secondary amine is sterically hindered but remains highly nucleophilic. If mixed with ketones or aldehydes in a waste carboy, it will undergo nucleophilic addition to form a hemiaminal, which subsequently dehydrates to an enamine. This process is highly exothermic and can lead to dangerous over-pressurization of sealed waste containers[2].

  • Nitrosamine Formation: Exposure to nitrosating agents (such as nitrites in acidic aqueous waste) can convert secondary amines into N-nitrosamines, a class of potent, highly regulated carcinogens.

  • Aquatic Toxicity: The bulky aromatic groups grant the molecule a high partition coefficient (LogP). It is virtually insoluble in water. Compounds that do not meet a minimum 3% aqueous solubility threshold are strictly forbidden from sink or sewer disposal, as they will bioaccumulate and disrupt aquatic ecosystems[3].

Table 1: Physicochemical Properties & Waste Classification
ParameterSpecificationOperational Implication
Structural Class Secondary Amine / Substituted BenzylamineForms toxic nitrosamines; reactive with carbonyls.
Water Solubility < 0.1% (Insoluble)Strictly prohibited from sink/sewer disposal[3].
Primary Phase Solid / Viscous Liquid (Neat)Requires dissolution in compatible organic solvents for fluid transfer.
EPA Waste Codes D001 (Ignitable, if in solvent) / D002 (Corrosive)Must be tracked under RCRA guidelines if aqueous pH ≥ 12.5[4].
Table 2: Chemical Compatibility & Segregation Matrix
Chemical ClassCompatibilityMechanistic Causality
Strong Acids INCOMPATIBLE Rapid protonation causes violent exothermic neutralization.
Ketones / Aldehydes INCOMPATIBLE Exothermic condensation into enamines/iminium ions[2].
Oxidizing Agents INCOMPATIBLE High risk of ignition and generation of toxic NO x​ gases.
Non-Halogenated Solvents COMPATIBLE Safe for co-disposal (e.g., Ethyl Acetate, Hexanes, Methanol).

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By incorporating verification steps (like pH testing), researchers can guarantee that their waste streams remain stable during temporary satellite accumulation.

Protocol A: Routine Waste Collection and Segregation
  • Phase Determination: Assess the state of the waste. Is the amine dissolved in an organic extraction solvent, or is it an aqueous wash from a reaction workup?

  • Container Selection: Utilize High-Density Polyethylene (HDPE) carboys for organic amine waste.

    • Causality: While glass is chemically compatible, HDPE is preferred because it will not shatter if minor off-gassing occurs, and it is highly resistant to the degrading effects of basic organic amines[5].

  • Segregation Verification (Self-Validating Step): Before adding the amine to the waste container, review the waste log to ensure no halogenated solvents, strong acids, or carbonyls (ketones/aldehydes) are present in the carboy[2].

  • Aqueous pH Check: If disposing of an aqueous wash containing trace amine, test the pH using indicator paper. If the pH is ≥ 12.5, the waste must be explicitly tagged with the EPA D002 (Corrosive) characteristic code[4].

  • Volume Management: Fill the HDPE container to a maximum of 80% capacity . This headspace is critical to accommodate vapor expansion caused by ambient laboratory temperature fluctuations.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Non-Halogenated Organic Waste - Basic Amine: N-benzhydryl-N-(2-methoxybenzyl)amine."

Protocol B: Spill Decontamination & Management
  • Isolation & PPE: Immediately evacuate the immediate bench area. Don chemical-resistant Nitrile gloves (≥8 mil thickness), splash goggles, and a standard lab coat.

  • Inert Containment: Surround and cover the spill with an inert absorbent material, such as clean sand or vermiculite.

    • Causality: Combustible absorbents (like paper towels or sawdust) must be avoided, as the basic amine can trigger secondary reactions or generate localized heat[5].

  • Neutralization: For concentrated spills, carefully apply a weak, dilute acid (e.g., 5% aqueous citric acid) over the absorbent to neutralize the freebase amine. Verify complete neutralization by touching pH paper to the slurry.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized slurry into a solid hazardous waste container.

  • Final Decontamination: Wash the affected fume hood or bench surface with a mild detergent and water. Collect all rinsate and dispose of it as hazardous aqueous waste.

Waste Segregation Workflow

To ensure operational clarity, the following logical workflow dictates the lifecycle of N-benzhydryl-N-(2-methoxybenzyl)amine waste from generation to final incineration.

WasteWorkflow N1 Waste Generation: N-benzhydryl-N-(2-methoxybenzyl)amine N2 Determine Phase N1->N2 N3 Organic Stream (Non-Halogenated) N2->N3 Dissolved in Organics N4 Aqueous Stream (Basic Amine Waste) N2->N4 Aqueous Extraction N5 Segregation Protocol: Isolate from Acids & Oxidizers N3->N5 N4->N5 N6 Packaging & Labeling (HDPE / Glass) N5->N6 N7 Final EPA/RCRA Incineration N6->N7

Workflow for the segregation and disposal of N-benzhydryl-N-(2-methoxybenzyl)amine waste streams.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." Organic Syntheses. [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]

  • University of Wisconsin–Madison Environment, Health & Safety. "Chapter 7 Chemical Disposal Procedures." [Link]

  • Vanderbilt University Medical Center. "Guide to Laboratory Sink/Sewer Disposal of Wastes." [Link]

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Handling

A Comprehensive Guide to the Safe Handling of N-benzhydryl-N-(2-methoxybenzyl)amine

For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. N-benzhydryl-N-(2-methoxybenzyl)amine, a substituted benzhydrylamine, represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. N-benzhydryl-N-(2-methoxybenzyl)amine, a substituted benzhydrylamine, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling N-benzhydryl-N-(2-methoxybenzyl)amine, grounded in the principles of chemical analogy and best laboratory practices. In the absence of specific toxicological data for this compound, the following recommendations are based on the known hazards of structurally similar aromatic amines and benzhydrylamine derivatives.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the cornerstone of safe laboratory practice.[1][2] Given the structural motifs within N-benzhydryl-N-(2-methoxybenzyl)amine—a secondary amine with bulky aromatic substituents—we can anticipate potential hazards based on analogous compounds.

Anticipated Hazards:

  • Acute Toxicity: Similar aromatic amines are often harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation/Corrosion: Direct contact may cause skin irritation or serious eye damage.[4] Some related compounds are classified as causing severe skin burns and eye damage.[5]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6]

A Safety Data Sheet (SDS) for a closely related compound, N-Benzyl-4-methoxyaniline, classifies it as harmful if swallowed, in contact with skin, or if inhaled.[3] Another analog, 2-Methoxybenzylamine, is noted to be corrosive and can cause skin and eye burns.[7][8] Therefore, it is prudent to handle N-benzhydryl-N-(2-methoxybenzyl)amine with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimizing exposure.[1][2] The following table summarizes the recommended PPE for handling N-benzhydryl-N-(2-methoxybenzyl)amine.

Body Part PPE Recommendation Rationale and Best Practices
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Aromatic amines can permeate some glove materials.[9][10] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[11] Change gloves frequently, especially after direct contact with the substance.
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes and airborne particles. Standard safety glasses may not provide adequate protection from all angles.[11]
Body Laboratory coatProvides a removable barrier to protect personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) may be necessary if engineering controls are insufficient or during spill cleanup.[11]Minimizes inhalation of any dust or vapors. The necessity of respiratory protection should be determined by a site-specific risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan ensures that safety is integrated into every step of the experimental workflow.

Workflow for Safe Handling of N-benzhydryl-N-(2-methoxybenzyl)amine

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep_1 Conduct a thorough risk assessment for the specific procedure. prep_2 Ensure engineering controls (fume hood, ventilation) are operational. prep_1->prep_2 prep_3 Gather and inspect all necessary PPE. prep_2->prep_3 handle_1 Weigh and transfer the compound in a chemical fume hood. prep_3->handle_1 handle_2 Keep containers tightly closed when not in use. handle_1->handle_2 handle_3 Avoid creating dust or aerosols. handle_2->handle_3 handle_4 Wash hands thoroughly after handling. handle_3->handle_4 disp_1 Dispose of waste as hazardous chemical waste. handle_4->disp_1 spill_1 Evacuate the area if the spill is large. spill_2 Wear appropriate PPE for cleanup. spill_1->spill_2 spill_3 Absorb spills with inert material (e.g., sand, vermiculite). spill_2->spill_3 spill_4 Collect waste in a sealed container for disposal. spill_3->spill_4 disp_2 Follow all local, state, and federal regulations. disp_1->disp_2 disp_3 Do not dispose of down the drain. disp_2->disp_3 cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal_path Disposal waste_gen_1 Unused N-benzhydryl-N-(2-methoxybenzyl)amine collection_1 Collect in a designated, labeled, and sealed hazardous waste container. waste_gen_1->collection_1 waste_gen_2 Contaminated labware (gloves, pipette tips, etc.) waste_gen_2->collection_1 waste_gen_3 Reaction mixtures containing the compound waste_gen_3->collection_1 collection_2 Do not mix with incompatible waste streams. collection_1->collection_2 disposal_1 Contact your institution's Environmental Health and Safety (EHS) department. collection_2->disposal_1 disposal_2 Dispose of through a licensed professional waste disposal service. disposal_1->disposal_2 disposal_3 Follow all applicable local, state, and federal regulations. disposal_2->disposal_3

Caption: A logical flow for the proper disposal of N-benzhydryl-N-(2-methoxybenzyl)amine waste.

Key Disposal Principles:

  • Hazardous Waste: N-benzhydryl-N-(2-methoxybenzyl)amine and any materials contaminated with it should be treated as hazardous waste. [7]* Segregation: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: The disposal of this chemical waste must be in accordance with all applicable federal, state, and local regulations. [5][12]Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Prohibited Disposal: Do not dispose of N-benzhydryl-N-(2-methoxybenzyl)amine down the drain or in the regular trash. [11] By adhering to these guidelines, researchers can confidently work with N-benzhydryl-N-(2-methoxybenzyl)amine while maintaining a high standard of safety for themselves, their colleagues, and the environment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2010, June 4). CDC Stacks.
  • Safety Data Sheet. (2025, December 18). Angene Chemical.
  • SAFETY DATA SHEET. (2025, October 24). Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET. (2012, January 1). JenKem Technology.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads: AIHAJ - American Industrial Hygiene Association: Vol 61, No 6. (2010, June 4). Taylor & Francis.
  • SAFETY DATA SHEET. (2010, June 7). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, October 29). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 12). ThermoFisher.
  • SAFETY DATA SHEET. (2026, March 12). Aldrich.
  • SAFETY DATA SHEET. (2015, July 13). Fisher Scientific Chemicals, Inc.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • N,N-Bis(4-methoxybenzyl)amine. (n.d.). AK Scientific, Inc.

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